molecular formula C9H11F2NO B1308165 N-[4-(difluoromethoxy)benzyl]-N-methylamine CAS No. 296276-42-1

N-[4-(difluoromethoxy)benzyl]-N-methylamine

Cat. No.: B1308165
CAS No.: 296276-42-1
M. Wt: 187.19 g/mol
InChI Key: OZLPONSQVQLJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(difluoromethoxy)benzyl]-N-methylamine is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-12-6-7-2-4-8(5-3-7)13-9(10)11/h2-5,9,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLPONSQVQLJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397435
Record name N-[4-(difluoromethoxy)benzyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296276-42-1
Record name 4-(Difluoromethoxy)-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296276-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(difluoromethoxy)benzyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[4-(difluoromethoxy)phenyl]methyl}(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of N-[4-(difluoromethoxy)benzyl]-N-methylamine, a compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of the difluoromethoxy group can significantly influence a molecule's metabolic stability and lipophilicity, making this compound and its analogs valuable for the development of novel therapeutics.[1] This document summarizes the available physicochemical data, outlines a putative experimental protocol for its synthesis based on established chemical reactions, and presents relevant analytical methods. While specific biological activity data for this compound is not publicly available, the potential for difluoromethoxy-substituted benzylamines in modulating biological pathways is an active area of research.[2]

Core Chemical Properties

This compound is a secondary amine featuring a benzyl group substituted with a difluoromethoxy moiety at the para position. This structural feature is key to its unique physicochemical characteristics.

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource
IUPAC Name N-methyl-1-[4-(difluoromethoxy)phenyl]methanamine[3]
CAS Number 296276-42-1[3][4]
Molecular Formula C₉H₁₁F₂NO[3][4]
Molecular Weight 187.19 g/mol [4]
Appearance Not specified in available literature. Likely a liquid or low-melting solid.
Melting Point Data not available.
Boiling Point Data not available.
Solubility Data not available. Expected to be soluble in common organic solvents.
Synonyms 4-DIFLUOROMETHOXY-N-METHYLBENZYLAMINE[3]

Putative Synthesis Protocol

Experimental Protocol: Reductive Amination

Materials:

  • 4-(difluoromethoxy)benzaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))

  • Anhydrous solvent (e.g., methanol, ethanol, dichloromethane, or 1,2-dichloroethane)

  • Glacial acetic acid (optional, as a catalyst for imine formation)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Solvents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)

Procedure:

  • Imine Formation:

    • To a solution of 4-(difluoromethoxy)benzaldehyde (1.0 equivalent) in the chosen anhydrous solvent, add a solution of methylamine (1.0-1.2 equivalents).

    • If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.

    • Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the aldehyde.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride, 1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Workup:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Diagram 1: Putative Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Start Materials: 4-(difluoromethoxy)benzaldehyde Methylamine imine_formation Imine Formation (Solvent, optional acid catalyst) start->imine_formation reduction In situ Reduction (Reducing Agent) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

3.1. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of a trimethylsilyl (TMS) derivative of this compound has been reported. This derivatization is a common technique to improve the volatility and thermal stability of amines for GC-MS analysis.

Experimental Protocol: TMS Derivatization for GC-MS Analysis

Materials:

  • This compound

  • Acetonitrile (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Procedure:

  • Prepare a solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).

  • To a sample of the solution (e.g., 95 µL), add BSTFA (e.g., 30 µL).

  • Heat the mixture at 60 °C for 2 hours to ensure complete derivatization.

  • The resulting solution containing the TMS derivative can then be directly analyzed by GC-MS.

Diagram 2: Analytical Workflow for GC-MS

G cluster_analysis GC-MS Analysis of this compound sample Sample of This compound dissolve Dissolve in Acetonitrile sample->dissolve derivatize Derivatization with BSTFA (60°C, 2h) dissolve->derivatize inject Injection into GC-MS System derivatize->inject analyze Data Acquisition and Analysis inject->analyze

Caption: Workflow for the preparation and analysis of the TMS derivative of the target compound by GC-MS.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons, the aromatic protons, and the proton of the difluoromethoxy group.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum would be crucial for confirming the presence and chemical environment of the difluoromethoxy group.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic absorption bands include N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O and C-F stretching vibrations.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways modulated by this compound. However, the difluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability and potency.[1] Benzylamine derivatives are known to interact with a wide range of biological targets. Therefore, it is plausible that this compound could be investigated for its potential effects on various receptors, enzymes, or ion channels.

Diagram 3: Hypothetical Drug Discovery and Development Pathway

G cluster_drug_discovery Hypothetical Drug Discovery Pathway compound N-[4-(difluoromethoxy)benzyl] -N-methylamine screening High-Throughput Screening (Target Identification) compound->screening hit_to_lead Hit-to-Lead Optimization (SAR Studies) screening->hit_to_lead preclinical Preclinical Development (In vitro & In vivo studies) hit_to_lead->preclinical clinical Clinical Trials preclinical->clinical

Caption: A conceptual pathway for the evaluation of this compound as a potential drug candidate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for the analogous compound, 2-(difluoromethoxy)benzylamine, indicates that it is corrosive and can cause severe skin burns and eye damage.[5] It is therefore recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a fluorinated organic compound with potential applications in medicinal chemistry. This guide has summarized the available chemical data and provided a plausible synthetic route and analytical methods. Further research is required to determine its physical properties, elucidate its biological activity, and explore its potential as a lead compound in drug discovery programs. The strategic use of the difluoromethoxy group continues to be a valuable tool for medicinal chemists aiming to optimize the properties of bioactive molecules.[1]

References

An In-Depth Technical Guide to the Synthesis of N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the prevalent synthetic pathway for N-[4-(difluoromethoxy)benzyl]-N-methylamine, a valuable secondary amine intermediate in the development of various pharmacologically active molecules. The core of this synthesis lies in the reductive amination of 4-(difluoromethoxy)benzaldehyde with methylamine. This document provides a comprehensive overview of the chemical process, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Overview of the Synthesis Pathway

The primary route for the synthesis of this compound involves a two-step, one-pot reaction. The initial step is the formation of an imine intermediate through the condensation of 4-(difluoromethoxy)benzaldehyde with methylamine. The subsequent step is the in-situ reduction of the imine to the desired secondary amine using a suitable reducing agent, such as sodium borohydride.

This method is widely employed due to its efficiency and the commercial availability of the starting materials. The reaction is typically carried out in a suitable alcoholic solvent, such as methanol or ethanol, which serves to dissolve the reactants and facilitate the reduction.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via reductive amination.

Materials:

  • 4-(Difluoromethoxy)benzaldehyde

  • Methylamine (40% solution in methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether (2 M solution)

Procedure:

  • Imine Formation: To a solution of 4-(difluoromethoxy)benzaldehyde (1.0 eq) in anhydrous methanol (5 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, add a 40% solution of methylamine in methanol (1.5 eq) dropwise at 0 °C (ice bath). The reaction mixture is then stirred at room temperature for 2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: The reaction mixture is cooled again to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 4 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound as an oil.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine.

  • Salt Formation (Optional): For easier handling and storage, the amine can be converted to its hydrochloride salt. The purified amine is dissolved in a minimal amount of diethyl ether, and a 2 M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield N-[4-(dif-luoromethoxy)benzyl]-N-methylamine hydrochloride.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValue
Starting Material
4-(Difluoromethoxy)benzaldehyde1.0 eq
Methylamine (40% in Methanol)1.5 eq
Sodium Borohydride1.5 eq
Reaction Conditions
SolventAnhydrous Methanol
Imine Formation Temperature0 °C to Room Temperature
Imine Formation Time2 hours
Reduction Temperature0 °C to Room Temperature
Reduction Time4 hours
Product
This compound
Typical Yield80-90%
Physical StateOil (Free Base) / White Solid (HCl Salt)

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformation from the starting materials to the final product.

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 4-(difluoromethoxy)benzaldehyde 4-(Difluoromethoxy)benzaldehyde Imine Imine Intermediate 4-(difluoromethoxy)benzaldehyde->Imine + Methylamine - H₂O Methylamine Methylamine Final_Product This compound Imine->Final_Product + Sodium Borohydride (Reduction)

Caption: Reductive amination pathway for the synthesis of this compound.

Logical Workflow of the Experimental Protocol

The following diagram outlines the logical sequence of the experimental procedure.

Experimental_Workflow Experimental Workflow start Start imine_formation 1. Imine Formation: Mix 4-(difluoromethoxy)benzaldehyde and methylamine in methanol. start->imine_formation reduction 2. Reduction: Add Sodium Borohydride. imine_formation->reduction workup 3. Work-up: Quench, extract with DCM, wash with NaHCO₃ and brine. reduction->workup drying 4. Drying and Concentration: Dry with MgSO₄ and evaporate solvent. workup->drying purification 5. Purification (Optional): Column Chromatography. drying->purification end End drying->end salt_formation 6. Salt Formation (Optional): Add HCl in ether. purification->salt_formation salt_formation->end

Caption: Step-by-step workflow for the synthesis of this compound.

In-depth Technical Guide: The Mechanism of Action of N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Notice of Limited Publicly Available Data

The available information is limited to basic chemical identifiers and supplier specifications. The absence of primary research and review articles means that crucial data points for a technical whitepaper—such as binding affinities, efficacy in biological assays, detailed experimental protocols, and established signaling pathways—do not exist in the public domain.

While it is not possible to provide a detailed guide on the specific mechanism of action for N-[4-(difluoromethoxy)benzyl]-N-methylamine, this document will briefly touch upon the potential significance of its structural components based on general principles of medicinal chemistry.

The Significance of the Difluoromethoxybenzyl Moiety in Drug Discovery

The presence of a difluoromethoxy group on a benzene ring is a feature of interest in modern medicinal chemistry. The difluoromethoxy moiety is often incorporated into drug candidates to enhance their pharmacological properties. Some of the general advantages conferred by this group include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. This can increase the half-life of a drug, allowing for less frequent dosing.

  • Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine atoms, which can improve its ability to cross cell membranes and be absorbed into the bloodstream.

  • Increased Binding Affinity: The highly electronegative nature of fluorine can lead to more potent interactions with target proteins, potentially increasing the efficacy of a drug.

It is plausible that the inclusion of the 4-(difluoromethoxy)benzyl group in this compound is intended to leverage these properties for a specific, yet currently undisclosed, biological target.

Concluding Remarks

The request for an in-depth technical guide on the mechanism of action of this compound cannot be fulfilled at this time due to the absence of relevant scientific data in the public domain. The core requirements for quantitative data, experimental protocols, and signaling pathway visualizations are contingent on the existence of primary research, which is currently unavailable for this specific compound.

For researchers, scientists, and drug development professionals interested in this molecule, the path forward would necessitate de novo investigation, including target identification, in vitro and in vivo assays, and comprehensive pharmacological profiling. Without such foundational research, any discussion of its mechanism of action would be purely speculative.

References

N-[4-(difluoromethoxy)benzyl]-N-methylamine CAS number 296276-42-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-[4-(difluoromethoxy)benzyl]-N-methylamine (CAS Number: 296276-42-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Due to the limited availability of published research on this compound, this technical guide has been compiled using data from chemical suppliers, analogous compounds, and general synthetic methodologies. The experimental protocols and potential biological activities described herein are based on established chemical principles and data from structurally related molecules. All information should be used for research purposes only and validated through independent experimentation.

Introduction

This compound is a secondary amine containing a difluoromethoxy-substituted benzyl group. The incorporation of fluorine atoms, and specifically the difluoromethoxy group, into organic molecules is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a summary of the available and extrapolated data for this compound, including its chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological relevance based on analogous structures.

Chemical and Physical Properties

The basic chemical and physical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, other properties may be predicted or sourced from supplier data and should be confirmed experimentally.

PropertyValueSource
CAS Number 296276-42-1N/A
Molecular Formula C₉H₁₁F₂NO[1]
Molecular Weight 187.19 g/mol [1]
IUPAC Name N-methyl-1-[4-(difluoromethoxy)phenyl]methanamineN/A
Synonyms This compound, 4-Difluoromethoxy-N-methylbenzylamine[1]
Appearance Likely a liquid or low-melting solidPredicted
Boiling Point Not reportedN/A
Melting Point Not reportedN/A
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.Predicted

Synthesis

A common and effective method for the synthesis of N-methylated benzylamines is through reductive amination. This involves the reaction of a corresponding benzaldehyde with methylamine to form an imine, which is then reduced in situ to the desired secondary amine.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned via the reductive amination of 4-(difluoromethoxy)benzaldehyde with methylamine.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-(difluoromethoxy)benzaldehyde 4-(difluoromethoxy)benzaldehyde Imine Formation Imine Formation 4-(difluoromethoxy)benzaldehyde->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Reduction Reduction Imine Formation->Reduction This compound This compound Reduction->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

This protocol is a general procedure adapted for the synthesis of the target compound and should be optimized for specific laboratory conditions.

Materials:

  • 4-(difluoromethoxy)benzaldehyde

  • Methylamine (e.g., as a solution in THF or as a salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of 4-(difluoromethoxy)benzaldehyde (1.0 eq) in dichloromethane (DCM), add methylamine (1.2 eq).

  • If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Spectral Data (Predicted)

No specific spectral data for this compound has been found in the literature. The following table provides predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds.

Data Type Predicted Chemical Shifts (ppm)
¹H NMR δ 7.3-7.1 (m, 4H, Ar-H), 6.5-6.8 (t, 1H, -OCHF₂), 3.7 (s, 2H, -CH₂-), 2.4 (s, 3H, -CH₃)
¹³C NMR δ 150-152 (Ar-C-O), 130-132 (Ar-C), 120-122 (Ar-C), 115-117 (t, -OCHF₂), 55-57 (-CH₂-), 35-37 (-CH₃)

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the structural motifs present suggest potential areas of pharmacological interest.

  • Fluorinated Benzylamines: The introduction of fluorine can enhance metabolic stability and binding affinity. Fluorinated benzylamine derivatives have been explored as monoamine oxidase (MAO) inhibitors and for other CNS applications. The difluoromethoxy group, in particular, is often used as a bioisostere for a methoxy or hydroxy group, offering improved pharmacokinetic properties.[2][3]

  • N-Methylated Benzylamines: The N-methylbenzylamine scaffold is present in a variety of biologically active compounds. Depending on other substitutions, these molecules can interact with a range of biological targets.

Given the lack of specific data, it is not possible to depict a signaling pathway for this compound. Researchers are encouraged to perform initial biological screenings to determine its activity profile.

Conclusion

This compound is a compound of interest for medicinal chemistry and drug discovery due to its fluorinated benzylamine structure. While specific data is scarce, this guide provides a foundation for its synthesis and potential properties based on established chemical principles and data from related molecules. Further research is necessary to fully characterize this compound and explore its potential applications.

References

Spectroscopic and Synthetic Profile of N-[4-(difluoromethoxy)benzyl]-N-methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-[4-(difluoromethoxy)benzyl]-N-methylamine (CAS Number: 296276-42-1). Due to the limited availability of experimentally derived spectroscopic data in public databases, this document combines available mass spectrometry information of a derivative with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on structurally analogous compounds. Furthermore, a detailed, plausible synthetic route and standard analytical protocols are presented to facilitate its preparation and characterization in a laboratory setting.

Physicochemical Properties

PropertyValue
CAS Number 296276-42-1
Molecular Formula C₉H₁₁F₂NO
Molecular Weight 187.19 g/mol
IUPAC Name N-methyl-1-[4-(difluoromethoxy)phenyl]methanamine

Predicted and Experimental Spectroscopic Data

While a full experimental dataset for this compound is not publicly available, the following tables summarize the expected and known spectroscopic features. The NMR and IR data are predicted based on the analysis of similar structures, including N-methylbenzylamine and compounds containing the 4-(difluoromethoxy)benzyl moiety. The mass spectrometry data is derived from the analysis of its trimethylsilyl (TMS) derivative[1].

Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35d, J ≈ 8.5 Hz2HAr-H (ortho to -CH₂NHCH₃)
~ 7.05d, J ≈ 8.5 Hz2HAr-H (ortho to -OCHF₂)
~ 6.55t, J ≈ 74 Hz1H-OCHF₂
~ 3.70s2H-CH₂-
~ 2.45s3H-N-CH₃
~ 1.50br s1H-NH-
Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)Assignment
~ 150.0Ar-C (-OCHF₂)
~ 138.0Ar-C (quaternary)
~ 130.0Ar-CH (ortho to -CH₂NHCH₃)
~ 119.0Ar-CH (ortho to -OCHF₂)
~ 115.5 (t, J ≈ 260 Hz)-OCHF₂
~ 55.0-CH₂-
~ 35.0-N-CH₃
Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
3300 - 3500N-H stretch (secondary amine)
3050 - 3000C-H stretch (aromatic)
2980 - 2800C-H stretch (aliphatic)
~ 1610, 1510, 1450C=C stretch (aromatic)
1250 - 1000C-O stretch, C-N stretch
1100 - 1000C-F stretch (difluoromethoxy)
Electron Ionization Mass Spectrometry (EI-MS) of the Trimethylsilyl (TMS) Derivative

The mass spectrum of the trimethylsilyl (TMS) derivative of this compound has been reported[1]. The derivatization is a common technique in GC/MS analysis to increase the volatility and stability of the analyte.

m/zAssignment
259[M]⁺ (Molecular ion of the TMS derivative)
244[M - CH₃]⁺
215Characteristic ion 'b'
201Characteristic ion 'c'

Proposed Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is via a two-step process starting from 4-(difluoromethoxy)benzaldehyde, or a one-step methylation of 4-(difluoromethoxy)benzylamine.

Proposed Synthesis Workflow

G cluster_0 Method A: Reductive Amination cluster_1 Method B: Eschweiler-Clarke Methylation 4-DFM-Benzaldehyde 4-(difluoromethoxy)benzaldehyde Imine Imine Intermediate 4-DFM-Benzaldehyde->Imine + Methylamine Target_A This compound Imine->Target_A Reduction (e.g., NaBH₄) 4-DFM-Benzylamine 4-(difluoromethoxy)benzylamine Target_B This compound 4-DFM-Benzylamine->Target_B Formaldehyde, Formic Acid

Caption: Proposed synthetic routes to the target compound.
Detailed Methodologies

Method A: Reductive Amination of 4-(difluoromethoxy)benzaldehyde

  • Imine Formation: In a round-bottom flask, 4-(difluoromethoxy)benzaldehyde (1.0 eq.) is dissolved in methanol. An excess of methylamine (2.0-3.0 eq., typically as a solution in THF or water) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up and Purification: The methanol is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Method B: Eschweiler-Clarke Methylation of 4-(difluoromethoxy)benzylamine

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines[2][3][4][5][6].

  • Reaction Setup: To a flask containing 4-(difluoromethoxy)benzylamine (1.0 eq.), an excess of formic acid (e.g., 3-5 eq.) and formaldehyde (e.g., 3-5 eq., typically as a 37% aqueous solution) is added.

  • Reaction Execution: The mixture is heated to reflux (around 100 °C) for 6-12 hours. The reaction is irreversible due to the evolution of carbon dioxide[2].

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is made basic by the careful addition of a sodium hydroxide solution. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water, dried over a drying agent, and concentrated. The final product can be purified by distillation under reduced pressure or by column chromatography.

Spectroscopic Characterization Protocols

The following diagrams illustrate the general workflows for obtaining the spectroscopic data.

G Sample Purified Compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire_NMR Acquire ¹H and ¹³C NMR Spectra NMR_Tube->Acquire_NMR

Caption: Workflow for NMR Spectroscopy.

G Sample Purified Compound Prepare_Sample Prepare as neat liquid film or KBr pellet Sample->Prepare_Sample Acquire_IR Acquire IR Spectrum Prepare_Sample->Acquire_IR

Caption: Workflow for IR Spectroscopy.

G Sample Purified Compound Derivatization TMS Derivatization (optional, for GC-MS) Sample->Derivatization Inject Inject into GC-MS or Direct Infusion MS Derivatization->Inject Acquire_MS Acquire Mass Spectrum Inject->Acquire_MS

Caption: Workflow for Mass Spectrometry.

This technical guide provides a foundational understanding of this compound, offering predicted spectroscopic data and robust synthetic strategies. This information is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in the field of drug discovery and development.

References

An In-depth Technical Guide on the Solubility and Stability of N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known solubility and stability characteristics of N-[4-(difluoromethoxy)benzyl]-N-methylamine (CAS Number: 296276-42-1). Due to the limited availability of specific experimental data in peer-reviewed literature and public databases, this document also furnishes detailed, standard experimental protocols for determining the solubility and stability of amine-containing compounds. These methodologies are intended to empower researchers to generate the necessary data for their specific applications. Furthermore, logical workflows for these experimental processes are visualized to facilitate clear understanding and implementation.

Introduction

This compound is a substituted benzylamine derivative. Compounds of this class are of interest in medicinal chemistry and materials science due to their unique physicochemical properties imparted by the difluoromethoxy group. Understanding the solubility and stability of this compound is critical for its application in drug discovery, formulation development, and chemical synthesis. This guide aims to collate the available information and provide a framework for its experimental characterization.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties for this compound is provided in the table below.

PropertyValueSource
CAS Number 296276-42-1[1][2]
Molecular Formula C₉H₁₁F₂NO[1][2]
Molecular Weight 187.19 g/mol [1]

Solubility Profile

For a structurally similar compound, N-benzylmethylamine (CAS 103-67-3), the solubility in water is reported to be 65 g/L at 20°C[4][5]. It is important to note that the difluoromethoxy group in the target compound will significantly influence its polarity and hydrogen bonding capacity, and thus its solubility profile will differ from that of N-benzylmethylamine.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the excess undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

A logical workflow for this experimental protocol is depicted below.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify by HPLC ana1->ana2 res1 Determine Solubility (mg/mL or mM) ana2->res1 G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_evaluation Evaluation stress_hydro Hydrolytic (Acid, Base, Neutral) sampling Collect aliquots at defined time points stress_hydro->sampling stress_oxi Oxidative (H2O2) stress_oxi->sampling stress_photo Photolytic (Light/UV) stress_photo->sampling analysis_hplc Analyze by HPLC-PDA/MS sampling->analysis_hplc eval_parent Quantify parent compound remaining analysis_hplc->eval_parent eval_degrad Identify and quantify degradation products analysis_hplc->eval_degrad eval_path Propose degradation pathways eval_degrad->eval_path

References

In-depth Technical Guide on the Biological Activity of N-[4-(difluoromethoxy)benzyl]-N-methylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While the parent compound, N-[4-(difluoromethoxy)benzyl]-N-methylamine, is commercially available as a research chemical, dedicated studies detailing its pharmacological effects or those of its derivatives could not be identified.[1] The search did yield information on a variety of other N-benzyl-N-methylamine derivatives with different substitution patterns, highlighting a broad interest in this scaffold for drug discovery. These related compounds have been investigated for a range of biological activities, including but not limited to:

  • Matrix Metalloproteinase (MMP) Inhibition: Certain N-benzylsulfonamide derivatives have shown potent inhibition of MMPs, which are implicated in cancer and inflammation.[2]

  • Antimycobacterial Activity: N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis.[3]

  • Antitumor Properties: Novel quinazoline derivatives bearing an N-methyl-N-benzylamine moiety have been investigated as potential anticancer agents.

  • Antileishmanial Activity: N-benzyl-1H-benzimidazol-2-amine derivatives have been assessed for their efficacy against Leishmania species.

  • Serotonin Transporter Imaging: Radiolabeled analogues of N-benzyl-N-methylamine derivatives have been synthesized for potential use in PET imaging of the serotonin transporter.[4]

  • Neuropeptide Y Y2 Receptor Antagonism: Complex N-benzylpiperazine derivatives have been characterized as antagonists of the neuropeptide Y Y2 receptor.[5]

It is important to emphasize that the biological activities of these related but structurally distinct compounds cannot be extrapolated to predict the activity of this compound derivatives. The presence of the difluoromethoxy group at the 4-position of the benzyl ring is a key structural feature that would significantly influence the compound's physicochemical properties and its interaction with biological targets.

General Methodologies in the Study of N-Benzyl-N-methylamine Derivatives

Although specific experimental details for the target compounds are unavailable, a general overview of the methodologies commonly employed in the research of analogous N-benzyl-N-methylamine derivatives can be provided. These typically involve a multi-step process encompassing synthesis, in vitro evaluation, and in vivo studies.

Synthesis

The synthesis of N-benzyl-N-methylamine derivatives often involves standard organic chemistry reactions. A common approach is the reductive amination of a substituted benzaldehyde with N-methylamine, or the N-alkylation of N-methylamine with a substituted benzyl halide. The synthesis of precursors, such as 4-(difluoromethoxy)benzaldehyde, would be the initial step.

A generalized synthetic workflow can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Amine Synthesis cluster_2 Derivative Synthesis A Starting Material (e.g., 4-hydroxybenzaldehyde) B Difluoromethylation A->B C 4-(difluoromethoxy)benzaldehyde B->C E Reductive Amination C->E D N-methylamine D->E F This compound E->F G Further Modification F->G H Target Derivatives G->H G A Synthesized Derivatives B Primary Screening (Target-based or Phenotypic) A->B C Hit Identification B->C D Dose-Response Analysis (IC50/EC50) C->D E Lead Compound Selection D->E F Secondary Assays (Selectivity, Mechanism of Action) E->F G In Vitro ADME-Tox Profiling E->G

References

N-[4-(difluoromethoxy)benzyl]-N-methylamine: A Research Chemical Profile and Hypothetical Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of publicly available scientific literature reveals a significant scarcity of data for the research chemical N-[4-(difluoromethoxy)benzyl]-N-methylamine. While basic chemical identifiers are available, detailed experimental studies regarding its synthesis, biological activity, and mechanism of action are not present in the accessible domain. This document provides the available information and constructs a hypothetical framework for future research based on the chemical structure and general pharmacological principles. The experimental protocols and potential biological activities described herein are speculative and should be treated as a theoretical guide for researchers.

Core Chemical Information

This compound is a substituted benzylamine derivative. The presence of a difluoromethoxy group on the phenyl ring is a notable feature, as this moiety is often employed in medicinal chemistry to modulate metabolic stability and lipophilicity.

PropertyValueSource
CAS Number 296276-42-1[1][2]
Chemical Formula C9H11F2NO[1][2]
Molecular Weight 187.19 g/mol [1]
IUPAC Name N-methyl-1-[4-(difluoromethoxy)phenyl]methanamine[2]
Synonyms 4-Difluoromethoxy-N-methylbenzylamine[2]

Hypothetical Synthesis Protocol

A plausible synthetic route for this compound could involve the reductive amination of 4-(difluoromethoxy)benzaldehyde with methylamine. This is a common and generally high-yielding method for the synthesis of secondary amines.

Experimental Workflow: Reductive Amination

G start Start Materials: - 4-(difluoromethoxy)benzaldehyde - Methylamine (e.g., in THF) - Reducing Agent (e.g., NaBH(OAc)3) reaction Reaction Vessel (e.g., Round-bottom flask) - Stir at room temperature start->reaction 1. Combine reactants workup Aqueous Work-up - Quench with saturated NaHCO3 - Extract with organic solvent (e.g., EtOAc) reaction->workup 2. After reaction completion (TLC monitoring) purification Purification - Dry organic layer (e.g., Na2SO4) - Concentrate under reduced pressure - Column chromatography (Silica gel) workup->purification 3. Isolate crude product product Final Product: This compound purification->product 4. Purify to yield final compound

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Methodology:
  • Reaction Setup: To a solution of 4-(difluoromethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add methylamine (1.1 eq, e.g., as a solution in THF).

  • Reductive Amination: The mixture is stirred at room temperature for 1-2 hours to allow for imine formation. Subsequently, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) is added portion-wise. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Biological Activity and Areas for Investigation

The biological activity of this compound is currently uncharacterized. However, the benzylamine scaffold is present in numerous biologically active compounds. The difluoromethoxy group suggests that this compound may have been designed as a potential drug candidate with improved metabolic stability.

Potential Signaling Pathway Interactions:

Based on structurally related compounds, this compound could potentially interact with various receptors and transporters in the central nervous system. A primary hypothesis would be its interaction with monoamine systems.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 SERT Serotonin Transporter (SERT) DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) R_5HT Serotonin Receptors (e.g., 5-HT2A) R_DA Dopamine Receptors R_NE Adrenergic Receptors Compound N-[4-(difluoromethoxy)benzyl] -N-methylamine Compound->MAO Inhibition? Compound->SERT Inhibition? Compound->DAT Inhibition? Compound->NET Inhibition? Compound->R_5HT Agonism/Antagonism? Compound->R_DA Agonism/Antagonism? Compound->R_NE Agonism/Antagonism?

Caption: Hypothetical interactions with monoaminergic signaling pathways.

Suggested In Vitro Assays:

To elucidate the pharmacological profile of this compound, a tiered screening approach is recommended.

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of the compound for a panel of receptors, transporters, and enzymes.

    • Methodology: Radioligand binding assays are a standard method. A broad panel, such as the CEREP safety panel, would provide a comprehensive initial screen. Key targets would include serotonin, dopamine, and norepinephrine transporters (SERT, DAT, NET), as well as various serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and dopamine (e.g., D1, D2) receptor subtypes.

    • Data Output: Ki or IC50 values for each target.

  • Functional Assays:

    • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified binding sites.

    • Methodology: For G-protein coupled receptors (GPCRs), assays measuring second messenger levels (e.g., cAMP, IP3) or receptor internalization can be used. For transporters, uptake inhibition assays using synaptosomes or cell lines expressing the transporter of interest would be appropriate.

    • Data Output: EC50 or IC50 values, and measures of efficacy (Emax).

  • Enzyme Inhibition Assays:

    • Objective: To assess the inhibitory potential against key drug-metabolizing enzymes and other relevant enzymes.

    • Methodology: Assays for monoamine oxidase A and B (MAO-A, MAO-B) and cytochrome P450 (CYP) isoforms (e.g., CYP2D6, CYP3A4) should be conducted.

    • Data Output: IC50 values.

Suggested In Vivo Experiments:

Should in vitro data suggest significant biological activity, in vivo studies in animal models would be the next logical step.

  • Pharmacokinetic (PK) Studies:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Methodology: Administer the compound to rodents (e.g., mice or rats) via various routes (e.g., intravenous, oral) and collect blood samples at different time points. Analyze plasma concentrations using LC-MS/MS.

    • Data Output: Key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

  • Preliminary Behavioral Assays:

    • Objective: To assess potential CNS effects.

    • Methodology: A primary screen could include the open field test to assess locomotor activity and exploratory behavior, and the forced swim test or tail suspension test to evaluate potential antidepressant-like effects.

    • Data Output: Quantitative measures of behavior (e.g., distance traveled, immobility time).

Safety and Toxicology

No toxicological data for this compound is currently available. Preliminary assessment should include in vitro cytotoxicity assays (e.g., using HepG2 or other relevant cell lines) and Ames testing for mutagenicity.

Conclusion

This compound is a research chemical with a currently unpublished scientific profile. The information presented here provides a basic chemical identity and a hypothetical framework to guide future research into its synthesis, pharmacology, and potential applications. Any researcher planning to work with this compound should proceed with caution, conducting thorough characterization and safety assessments.

References

The Ascendant Role of Difluoromethoxy Benzylamines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethoxy (-OCHF₂) group, when appended to a benzylamine scaffold, offers a unique combination of physicochemical properties that are highly advantageous for drug design. This technical guide provides an in-depth exploration of the synthesis, potential research applications, and biological evaluation of difluoromethoxy benzylamines. We delve into their emerging roles as potent and selective enzyme inhibitors and modulators of key signaling pathways implicated in oncology, neurodegenerative disorders, and infectious diseases. This document serves as a comprehensive resource, complete with detailed experimental protocols and quantitative data, to empower researchers in harnessing the therapeutic potential of this promising class of compounds.

Introduction: The Physicochemical Advantages of the Difluoromethoxy Moiety

The difluoromethoxy group is increasingly recognized as a valuable substituent in drug design due to its unique electronic and steric properties. Unlike the more common trifluoromethoxy (-OCF₃) group, the difluoromethoxy moiety possesses a hydrogen atom capable of acting as a hydrogen bond donor, a rare and valuable characteristic for a lipophilic group.[1] This allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially enhancing metabolic stability while preserving crucial interactions with biological targets.[1]

The incorporation of the difluoromethoxy group generally leads to an increase in lipophilicity, which can improve membrane permeability and oral absorption.[1] Furthermore, the strong carbon-fluorine bonds confer significant metabolic stability by rendering the moiety resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] This often translates to a longer plasma half-life and improved bioavailability of the parent molecule.[1]

When combined with the versatile benzylamine scaffold, a common pharmacophore in numerous biologically active compounds, the difluoromethoxy group opens up new avenues for the design of novel therapeutics with enhanced pharmacological profiles.

Synthesis of Difluoromethoxy Benzylamines

The synthesis of difluoromethoxy benzylamines typically involves a two-stage process: the introduction of the difluoromethoxy group onto a benzaldehyde or a related precursor, followed by the conversion of a functional group to the benzylamine.

A common method for the synthesis of the key intermediate, a difluoromethoxy-substituted benzaldehyde, involves the difluoromethylation of the corresponding hydroxybenzaldehyde. This can be achieved using various reagents, such as sodium chlorodifluoroacetate or diethyl (bromodifluoromethyl)phosphonate.[3][4]

Logical Workflow for Synthesis

G start Hydroxybenzaldehyde Precursor reagent Difluoromethylating Agent (e.g., Sodium Chlorodifluoroacetate) start->reagent Reaction intermediate Difluoromethoxy Benzaldehyde reagent->intermediate Forms amination Reductive Amination or Alternative Amination Strategy intermediate->amination Undergoes product Difluoromethoxy Benzylamine amination->product Yields G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Difluoromethoxy Benzylamine Analog Inhibitor->PI3K Inhibits G T_Cell T-Cell Tumor_Cell Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Binds to Inhibition T-Cell Exhaustion PDL1->Inhibition Leads to Inhibitor Difluoromethoxy Benzylamine Derivative Inhibitor->PDL1 Blocks Interaction G start Prepare Reagents: - PI3K Enzyme - Lipid Substrate - ATP - Inhibitor plate Dispense Inhibitor and Enzyme/Lipid Mixture into 384-well plate start->plate reaction Initiate Reaction with ATP plate->reaction incubation Incubate at Room Temperature reaction->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo detection Measure Luminescence adp_glo->detection

References

Methodological & Application

Application Note & Protocol: Synthesis of N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-[4-(difluoromethoxy)benzyl]-N-methylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a reductive amination reaction, a robust and widely used method for the formation of C-N bonds.

Overview

The synthesis of this compound is accomplished via a one-pot reductive amination of 4-(difluoromethoxy)benzaldehyde with methylamine. This method involves the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine. Sodium borohydride is employed as a mild and effective reducing agent for this transformation.

Chemical Reaction:

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on the provided protocol.

ParameterValue
Starting Material 4-(difluoromethoxy)benzaldehyde
Molecular Weight172.13 g/mol
Amount1.00 g
Moles5.81 mmol
Reagent Methylamine (40% in H₂O)
Moles11.62 mmol (2.0 eq)
Reducing Agent Sodium Borohydride (NaBH₄)
Molecular Weight37.83 g/mol
Amount0.44 g
Moles11.62 mmol (2.0 eq)
Product This compound
Molecular FormulaC₉H₁₁F₂NO
Molecular Weight187.19 g/mol [1]
Theoretical Yield1.09 g
Expected Experimental Yield 80-90%
Purity (by HPLC) >95%
Appearance Colorless to pale yellow oil

Experimental Protocol

Materials:

  • 4-(difluoromethoxy)benzaldehyde (1.00 g, 5.81 mmol)

  • Methylamine (40% solution in water, 0.90 mL, 11.62 mmol)

  • Sodium Borohydride (0.44 g, 11.62 mmol)

  • Methanol (20 mL)

  • Dichloromethane (DCM, 50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL)

  • Brine (30 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(difluoromethoxy)benzaldehyde (1.00 g, 5.81 mmol) and methanol (20 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add methylamine (40% solution in water, 0.90 mL, 11.62 mmol) dropwise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the imine intermediate is formed.

  • Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (0.44 g, 11.62 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL). The mixture will be extracted with dichloromethane (2 x 25 mL).

  • Extraction and Drying: Combine the organic layers in a separatory funnel, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-(difluoromethoxy)benzaldehyde in Methanol add_amine Add Methylamine at 0°C start->add_amine form_imine Imine Formation (30 min) add_amine->form_imine add_nabh4 Add Sodium Borohydride at 0°C form_imine->add_nabh4 reduction Reduction at RT (4h) add_nabh4->reduction quench Quench with NaHCO₃ reduction->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Optional) concentrate->purify product Pure this compound concentrate->product If pure enough purify->product

Caption: Experimental workflow for the synthesis of this compound.

Hypothetical Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane gpcr G-Protein Coupled Receptor (GPCR) g_protein G-Protein Complex (α, β, γ) gpcr->g_protein Activates ligand N-[4-(difluoromethoxy)benzyl] -N-methylamine ligand->gpcr Binds effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

References

Application Notes: N-[4-(difluoromethoxy)benzyl]-N-methylamine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-[4-(difluoromethoxy)benzyl]-N-methylamine is a valuable secondary amine building block for the synthesis of novel compounds in medicinal chemistry. The presence of the difluoromethoxy group offers a unique combination of properties, including increased metabolic stability, enhanced membrane permeability, and the ability to modulate pKa when compared to a simple methoxy group. These characteristics make it an attractive moiety for the design of new therapeutic agents targeting a range of biological targets. This document provides an overview of its application, key physicochemical properties, and protocols for its incorporation into lead compounds.

Physicochemical Properties and Advantages

The difluoromethoxy group is a key feature of this building block. It serves as a lipophilic hydrogen bond acceptor, which can influence ligand-receptor interactions. Compared to a methoxy group, the CF2H group is more resistant to oxidative metabolism, often leading to an improved pharmacokinetic profile of the final compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H13F2NOChemical Supplier Catalogs
Molecular Weight 201.21 g/mol Chemical Supplier Catalogs
Boiling Point Approx. 235 °C (predicted)Chemical Supplier Catalogs
Density Approx. 1.15 g/cm³ (predicted)Chemical Supplier Catalogs
LogP 2.1 (estimated)Chemical Supplier Catalogs

Application in the Synthesis of Novel Biologically Active Compounds

While public domain literature on specific, novel, and extensively characterized compounds derived directly from this compound is limited, its structural motif is present in a number of patented compounds, suggesting its utility in drug discovery programs. The primary application of this building block is in the introduction of the N-methyl-4-(difluoromethoxy)benzyl group into a target molecule. This is typically achieved through reactions such as reductive amination, nucleophilic substitution, or amide bond formation followed by reduction.

The general workflow for utilizing this building block can be visualized as follows:

G cluster_0 Phase 1: Synthesis & Modification cluster_1 Phase 2: Purification & Characterization cluster_2 Phase 3: Biological Evaluation A Starting Material (e.g., Aldehyde, Ketone, or Carboxylic Acid) C Reaction (e.g., Reductive Amination) A->C B N-[4-(difluoromethoxy)benzyl] -N-methylamine B->C D Novel Compound with desired moiety C->D E Purification (e.g., Chromatography) D->E F Structural Analysis (NMR, MS) E->F G In vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) F->G H Cell-based Assays G->H I Data Analysis H->I

Caption: General workflow for synthesizing and evaluating novel compounds.

Experimental Protocols

The following are generalized protocols for the incorporation of the N-[4-(difluoromethoxy)benzyl]-N-methyl group into a target molecule.

Protocol 1: Reductive Amination with an Aldehyde or Ketone

This protocol describes the reaction of this compound with a carbonyl compound to form a new C-N bond.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of the aldehyde or ketone in the chosen anhydrous solvent, add this compound.

  • Add a catalytic amount of acetic acid to facilitate imine/enamine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., STAB) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product by NMR and Mass Spectrometry.

G start Dissolve Carbonyl Compound in Solvent add_amine Add N-[4-(difluoromethoxy)benzyl] -N-methylamine & Acetic Acid start->add_amine stir1 Stir for 1-2h at Room Temp add_amine->stir1 add_reductant Add Reducing Agent (e.g., STAB) stir1->add_reductant stir2 Stir for 12-24h add_reductant->stir2 quench Quench with NaHCO3 stir2->quench extract Extract with Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify via Chromatography dry->purify end Final Product purify->end

Caption: Workflow for the reductive amination protocol.

Protocol 2: Nucleophilic Substitution with an Alkyl Halide

This protocol is suitable for reacting this compound with an electrophilic carbon, such as an alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., R-Br, R-I) (1.0 - 1.2 eq)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2.0 eq)

  • Polar aprotic solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF))

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound and the alkyl halide in the chosen solvent.

  • Add the base (e.g., DIPEA) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Characterize the final product by NMR and Mass Spectrometry.

Hypothetical Signaling Pathway Modulation

Given the structural alerts present in compounds containing the N-[4-(difluoromethoxy)benzyl]-N-methyl moiety, they could potentially be designed to interact with various biological targets, such as G-protein coupled receptors (GPCRs) or kinases. For instance, a novel compound incorporating this building block might act as an antagonist for a specific GPCR.

G Compound Novel Compound (Antagonist) Receptor GPCR Compound->Receptor G_Protein G-Protein (e.g., Gq/11) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: Hypothetical GPCR antagonism by a novel compound.

Conclusion

This compound represents a synthetically useful and strategically important building block for modern drug discovery. Its unique electronic and metabolic properties make it a valuable addition to the medicinal chemist's toolbox for the development of next-generation therapeutics. The protocols provided herein offer a starting point for the incorporation of this valuable moiety into novel molecular scaffolds. Further research and publication in this area would be beneficial to fully elucidate the potential of this building block.

Application Notes and Protocols: Experimental Protocol for Reactions of N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-[4-(difluoromethoxy)benzyl]-N-methylamine, a valuable building block in medicinal chemistry and drug development. The difluoromethoxy group is a key structural motif known to enhance metabolic stability and act as a lipophilic hydrogen bond donor, potentially improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The primary synthetic route detailed herein is the reductive amination of 4-(difluoromethoxy)benzaldehyde with methylamine. This application note includes a comprehensive experimental procedure, a table of representative quantitative data, and a workflow diagram for the synthesis and purification process.

Introduction

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The difluoromethoxy group (-OCF₂H), in particular, has garnered significant interest as a bioisostere for hydroxyl, thiol, or amine moieties.[3] Its unique electronic properties and ability to participate in hydrogen bonding can lead to improved target affinity and selectivity. N-benzyl-N-methylamine scaffolds are prevalent in a wide range of biologically active compounds. The combination of this amine core with a difluoromethoxy-substituted phenyl ring presents a promising scaffold for the development of novel therapeutics. This protocol outlines a reliable and efficient method for the synthesis of this compound via a one-pot reductive amination reaction.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields and analytical data may vary depending on experimental conditions and the purity of reagents.

ParameterValueMethod of Analysis
Product Identity This compound1H NMR, 13C NMR, MS
Molecular Formula C₉H₁₁F₂NOMass Spectrometry
Molecular Weight 187.19 g/mol Mass Spectrometry
Appearance Colorless to pale yellow oilVisual Inspection
Yield 85-95% (representative)Gravimetric Analysis
Purity >98%HPLC, GC-MS
¹H NMR (400 MHz, CDCl₃) δ 7.30 (d, J = 8.6 Hz, 2H), 7.08 (d, J = 8.6 Hz, 2H), 6.51 (t, J = 73.5 Hz, 1H), 3.70 (s, 2H), 2.45 (s, 3H)NMR Spectroscopy
¹³C NMR (101 MHz, CDCl₃) δ 150.8 (t, J = 3.0 Hz), 136.5, 130.5, 119.5, 115.7 (t, J = 259.7 Hz), 61.8, 42.5NMR Spectroscopy
Mass Spectrum (EI) m/z 187 (M+), 142, 127, 91Mass Spectrometry

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of the target compound from 4-(difluoromethoxy)benzaldehyde and methylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • 4-(difluoromethoxy)benzaldehyde (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-(difluoromethoxy)benzaldehyde (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylamine solution (1.2 eq, 2.0 M in THF) to the stirred solution of the aldehyde over 10-15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to facilitate imine formation.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the suspension of the reducing agent to the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a colorless to pale yellow oil.

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow Synthesis and Purification Workflow cluster_synthesis One-Pot Reductive Amination cluster_workup Workup cluster_purification Purification start Start: 4-(difluoromethoxy)benzaldehyde in anhydrous DCM add_amine Add Methylamine (2.0 M in THF) at 0 °C to room temperature start->add_amine imine_formation Imine Formation (1 hour) add_amine->imine_formation add_reducing_agent Add Sodium Triacetoxyborohydride imine_formation->add_reducing_agent reduction Reduction to Amine (2-4 hours) add_reducing_agent->reduction quench Quench with NaHCO₃ (aq) reduction->quench extraction Liquid-Liquid Extraction with DCM quench->extraction wash Wash with Brine extraction->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) concentrate->chromatography product Pure this compound chromatography->product

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Potential Role in Modulating Biological Signaling

While the specific biological targets of this compound are not yet fully elucidated, compounds containing the difluoromethoxy-phenyl moiety have been investigated for their ability to modulate various signaling pathways by acting as metabolically robust bioisosteres of phenolic compounds. This diagram illustrates a hypothetical mechanism where such a compound could inhibit a kinase signaling pathway, a common target in drug discovery.

signaling_pathway Hypothetical Kinase Inhibition Pathway cluster_downstream Downstream Signaling Cascade receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activation ligand Growth Factor ligand->receptor inhibitor N-[4-(difluoromethoxy)benzyl]- N-methylamine Derivative inhibitor->receptor Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor cellular_response Cell Proliferation, Survival, etc. transcription_factor->cellular_response

Caption: A diagram showing a hypothetical kinase inhibition pathway by a derivative of the title compound.

References

Application Notes and Protocols: N-[4-(difluoromethoxy)benzyl]-N-methylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of N-[4-(difluoromethoxy)benzyl]-N-methylamine as a valuable synthetic intermediate in medicinal chemistry. The primary focus is on its utility in the construction of biologically active molecules, leveraging the advantageous properties of the difluoromethoxy group. This document includes a detailed synthetic protocol for the title compound and its application in the synthesis of a key structural motif found in potent phosphodiesterase-4 (PDE4) inhibitors.

Introduction: The Significance of the Difluoromethoxy Moiety

This compound is a synthetic building block of significant interest in drug discovery. Its utility stems from the presence of the 4-(difluoromethoxy)benzyl group. The incorporation of fluorine-containing moieties, such as the difluoromethoxy (-OCHF₂) group, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. This group can improve metabolic stability by blocking sites susceptible to enzymatic degradation, modulate lipophilicity to optimize cell permeability, and enhance binding affinity to biological targets through unique electronic interactions. Consequently, this compound serves as a key intermediate for introducing this beneficial group into novel therapeutic agents.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of 4-(difluoromethoxy)benzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.

cluster_start Starting Materials cluster_reaction Reductive Amination cluster_reagents Reagents & Conditions cluster_product Final Product 4-(difluoromethoxy)benzaldehyde 4-(Difluoromethoxy)benzaldehyde Imine_Formation Imine Formation (Intermediate) 4-(difluoromethoxy)benzaldehyde->Imine_Formation Methylamine Methylamine (e.g., solution in THF) Methylamine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Product This compound Reduction->Product Reducing_Agent Reducing Agent (e.g., Sodium Triacetoxyborohydride) Reducing_Agent->Reduction Solvent Solvent (e.g., Dichloromethane) Solvent->Imine_Formation Solvent->Reduction Conditions Room Temperature Conditions->Imine_Formation Conditions->Reduction

Fig. 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Reductive Amination

Materials:

  • 4-(difluoromethoxy)benzaldehyde

  • Methylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of 4-(difluoromethoxy)benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add methylamine solution (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in the Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors

A significant application of the 4-(difluoromethoxy)benzyl moiety is in the development of selective PDE4 inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses inflammatory responses. Roflumilast, an approved drug for the treatment of severe chronic obstructive pulmonary disease (COPD), features a 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl group. This compound can be a crucial intermediate for synthesizing analogs of such potent anti-inflammatory agents.

cluster_start Starting Materials cluster_reaction Amide Coupling cluster_reagents Reagents & Conditions cluster_product Final Product Amine_Intermediate This compound Coupling Schotten-Baumann Reaction Amine_Intermediate->Coupling Acid_Chloride 3-(Cyclopropylmethoxy)benzoyl chloride Acid_Chloride->Coupling Product N-[4-(difluoromethoxy)benzyl]-3-(cyclopropylmethoxy)- N-methylbenzamide (PDE4 Inhibitor Scaffold) Coupling->Product Base Base (e.g., Triethylamine or Pyridine) Base->Coupling Solvent Solvent (e.g., Dichloromethane) Solvent->Coupling Conditions 0 °C to Room Temperature Conditions->Coupling

Fig. 2: Synthesis of a PDE4 inhibitor scaffold from the target intermediate.
Experimental Protocol: Amide Coupling to a PDE4 Inhibitor Scaffold

Materials:

  • This compound

  • 3-(Cyclopropylmethoxy)benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 3-(cyclopropylmethoxy)benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final amide product.

Biological Activity of Target Compounds

The ultimate goal of synthesizing intermediates like this compound is to produce final compounds with high biological potency. The table below summarizes the inhibitory activity of Roflumilast and a related analog against PDE4, demonstrating the effectiveness of molecules containing the difluoromethoxybenzyl scaffold.

CompoundTargetIC₅₀ (nM)Cell-Based Assay
RoflumilastPDE40.8Inhibition of LPS-induced TNF-α release in human whole blood
PiclamilastPDE41.3Inhibition of fMLP-stimulated superoxide production in human neutrophils

Data is illustrative and compiled from various public sources on PDE4 inhibitors.

Mechanism of Action: PDE4 Inhibition

PDE4 inhibitors exert their anti-inflammatory effects by increasing intracellular levels of cAMP. This pathway is crucial in immune and inflammatory cells.

cluster_pathway cAMP Signaling Pathway cluster_drug Drug Action ATP ATP AC Adenylyl Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE4->AMP Hydrolysis Inflammation Pro-inflammatory Mediator Synthesis PKA->Inflammation Inhibition Anti_Inflammation Anti-inflammatory Response PKA->Anti_Inflammation Activation Roflumilast_Analog Roflumilast Analog (containing difluoromethoxybenzyl) Roflumilast_Analog->PDE4 Inhibition

Fig. 3: Signaling pathway of PDE4 and its inhibition.

As depicted, PDE4 hydrolyzes cAMP to the inactive 5'-AMP. By inhibiting PDE4, compounds derived from this compound can maintain high intracellular concentrations of cAMP. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and deactivates transcription factors involved in the expression of pro-inflammatory genes, ultimately leading to a reduction in inflammation.

Application Notes and Protocols for High-Throughput Screening of N-[4-(difluoromethoxy)benzyl]-N-methylamine and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a representative example designed for researchers, scientists, and drug development professionals. Specific high-throughput screening data for N-[4-(difluoromethoxy)benzyl]-N-methylamine is not publicly available. Therefore, the data presented herein is hypothetical and intended to illustrate the application of high-throughput screening assays to a library of benzylamine derivatives, including the compound of interest.

Introduction

Benzylamine derivatives represent a versatile scaffold in medicinal chemistry with demonstrated activity against various biological targets, including G-protein coupled receptors (GPCRs) and protein kinases. This document outlines a framework for a high-throughput screening (HTS) campaign to identify and characterize modulators of a specific GPCR target from a library of N-substituted benzylamine compounds, featuring this compound.

The proposed workflow employs a primary screen to identify potential "hit" compounds that modulate GPCR activity, followed by a secondary screen to confirm their activity and determine their potency. The primary assay is a cell-based fluorescent imaging plate reader (FLIPR) assay to measure intracellular calcium mobilization, a common downstream effect of Gq-coupled GPCR activation.

Target and Signaling Pathway

For the purpose of this protocol, the hypothetical target is a Gq-coupled GPCR, hereafter referred to as GPCR-X. Upon agonist binding, GPCR-X activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist GPCR_X GPCR-X Agonist->GPCR_X Gq Gq GPCR_X->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding Ca_release Ca²⁺ Release IP3R->Ca_release Opens Channel

Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Data Presentation

The following table summarizes the hypothetical results from the primary and secondary screens of a selection of benzylamine derivatives.

Compound IDCompound NamePrimary Screen (% Activation)Secondary Screen (EC50, µM)
BDA-001N-benzyl-N-methylamine5> 50
BDA-002N-(4-methoxybenzyl)-N-methylamine4512.5
BDA-003 This compound 85 1.2
BDA-004N-(4-chlorobenzyl)-N-methylamine608.7
BDA-005N-(4-nitrobenzyl)-N-methylamine12> 50

Experimental Protocols

Primary High-Throughput Screen: FLIPR Calcium Mobilization Assay

This assay is designed to rapidly identify compounds that act as agonists for GPCR-X by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing GPCR-X

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • 384-well black, clear-bottom assay plates

  • Test compounds dissolved in DMSO

  • FLIPR instrument

Protocol:

  • Cell Plating: Seed HEK293-GPCR-X cells into 384-well plates at a density of 20,000 cells per well and incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in Assay Buffer.

    • Remove the cell culture medium from the plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a 3X concentrated compound plate by diluting the test compounds in Assay Buffer. The final screening concentration is 10 µM.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will measure the baseline fluorescence for 10 seconds.

    • 10 µL of the compound solution is then added to the cell plate.

    • Fluorescence is monitored for an additional 120 seconds.

  • Data Analysis:

    • The change in fluorescence upon compound addition is calculated.

    • The activity of each compound is expressed as a percentage of the response to a known reference agonist.

Secondary Confirmatory Screen: Concentration-Response Analysis

This assay confirms the activity of hits from the primary screen and determines their potency (EC50).

Protocol:

  • Follow the same procedure as the primary screen for cell plating and dye loading.

  • Compound Preparation:

    • For each hit compound, prepare a series of 10-point, 3-fold serial dilutions in DMSO.

    • Dilute these serial dilutions into Assay Buffer to create the 3X compound plate.

  • FLIPR Assay:

    • Perform the FLIPR assay as described in the primary screen protocol.

  • Data Analysis:

    • For each compound, plot the fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Workflow

The overall workflow for the high-throughput screening campaign is depicted below.

HTS_Workflow Compound_Library Benzylamine Compound Library (including BDA-003) Primary_Screen Primary HTS (FLIPR Calcium Assay @ 10 µM) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Activation > 50%) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (Concentration-Response) Hit_Identification->Secondary_Screen Hits Inactive_Compounds Inactive Compounds Hit_Identification->Inactive_Compounds Non-Hits EC50_Determination EC50 Determination Secondary_Screen->EC50_Determination Lead_Optimization Lead Optimization EC50_Determination->Lead_Optimization Potent Hits

High-throughput screening workflow for identifying GPCR modulators.

Application Notes and Protocols for the Analytical Detection of N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(difluoromethoxy)benzyl]-N-methylamine is a chemical entity of interest in pharmaceutical research and development. As with any potential drug candidate or intermediate, robust and reliable analytical methods are crucial for its detection, quantification, and characterization in various matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The following protocols are model methodologies based on the analysis of structurally similar compounds, such as substituted benzylamines and aromatic amines.[1][2][3] It is imperative that these methods are validated for the specific analyte and matrix of interest before implementation.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials or simple formulations where sensitivity requirements are moderate.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the sample in the mobile phase to achieve a target concentration within the calibration range (e.g., 100 µg/mL).

  • For formulation analysis, an extraction step may be necessary. The choice of extraction solvent should be optimized based on the formulation matrix.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV System and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM phosphate buffer, pH 3.0) in an isocratic or gradient elution. A typical starting point is a 60:40 (v/v) ratio of acetonitrile to buffer.[4] The organic content and pH of the mobile phase should be optimized for the best peak shape and separation.[5]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength should be set at the absorbance maximum of this compound. A preliminary UV scan of a standard solution is recommended. A wavelength of 220 nm is a plausible starting point based on the aromatic structure.

3. Calibration:

  • Prepare a series of calibration standards by diluting a stock solution of this compound in the mobile phase to cover the expected concentration range of the samples (e.g., 1-200 µg/mL).

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Illustrative Quantitative Data

The following table presents example performance data that would be expected from a validated HPLC-UV method.

ParameterExample Value
Linearity Range1 - 200 µg/mL (r² > 0.999)
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

HPLC-UV analysis workflow.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For amines like this compound, derivatization may be necessary to improve chromatographic performance and reduce peak tailing.[6]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, acetonitrile).

  • Derivatization (Optional but Recommended): To a known amount of the sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an acylating agent like trifluoroacetic anhydride (TFAA).[6]

  • Heat the mixture (e.g., 60-70 °C for 30 minutes) to facilitate the reaction.

  • After cooling, the sample is ready for injection.

2. GC-MS System and Conditions:

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring characteristic ions of the analyte.

3. Calibration:

  • Prepare calibration standards and derivatize them in the same manner as the samples.

  • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

Illustrative Quantitative Data
ParameterExample Value
Linearity Range0.1 - 50 µg/mL (r² > 0.998)
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 5%
Accuracy (Recovery)95 - 105%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dissolve Sample Derivatize Derivatize (e.g., Silylation) Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Extract Extract Ion Chromatogram Detect->Extract Quantify Quantify using Calibration Curve Extract->Quantify

GC-MS analysis workflow.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for analyzing low concentrations of this compound, especially in complex biological matrices.[2][7]

Experimental Protocol

1. Sample Preparation:

  • For biological samples (e.g., plasma, urine): A protein precipitation step (e.g., with acetonitrile) followed by centrifugation is a common starting point.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE procedure can be employed. A mixed-mode cation exchange sorbent would be a suitable choice for retaining the basic amine analyte.

  • Evaporate the final extract to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS System and Conditions:

  • LC System: A UHPLC system is preferred for better resolution and faster analysis times.

  • Column: A C18 or a PFP (Pentafluorophenyl) column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) can provide good retention and selectivity for aromatic amines.[2]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic content (e.g., 5% B to 95% B over 5-10 minutes).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound need to be determined by infusing a standard solution. At least two transitions should be monitored for confident identification and quantification.

Illustrative Quantitative Data
ParameterExample Value
Linearity Range0.1 - 100 ng/mL (r² > 0.999)
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 10%
Accuracy (Recovery)90 - 110%

Signaling Pathway: LC-MS/MS Detection Logic

LCMSMS_Logic Analyte Analyte Elutes from LC ESI Electrospray Ionization (Forms [M+H]+) Analyte->ESI Q1 Quadrupole 1 (Q1) Selects Precursor Ion ESI->Q1 CID Collision Cell (Q2) Collision-Induced Dissociation Q1->CID Q3 Quadrupole 3 (Q3) Selects Product Ions CID->Q3 Detector Detector Signal Generation Q3->Detector

Logical flow of LC-MS/MS detection.

Conclusion

The analytical methods outlined provide a comprehensive starting point for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is crucial to perform thorough method development and validation to ensure the accuracy, precision, and reliability of the results for this specific compound.

References

Application Notes and Protocols: Synthesis of N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-[4-(difluoromethoxy)benzyl]-N-methylamine, a valuable intermediate in pharmaceutical and agrochemical research. The primary synthetic route detailed is the reductive amination of 4-(difluoromethoxy)benzaldehyde with methylamine.

Synthetic Pathway

The synthesis of this compound is most commonly achieved through a one-pot reductive amination reaction. This method involves the reaction of 4-(difluoromethoxy)benzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

4-(difluoromethoxy)benzaldehyde 4-(difluoromethoxy)benzaldehyde C8H6F2O2 Imine_Intermediate Imine Intermediate (in situ) 4-(difluoromethoxy)benzaldehyde->Imine_Intermediate Reaction Methylamine Methylamine CH5N Methylamine->Imine_Intermediate Final_Product This compound C9H11F2NO Imine_Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, NaBH3CN) Reducing_Agent->Imine_Intermediate

Caption: Synthetic pathway for this compound.

Reaction Conditions and Yield

While specific yield data for the direct synthesis of this compound is not extensively reported in publicly available literature, analogous reductive amination reactions suggest that moderate to good yields can be expected. The selection of reagents and reaction parameters is critical for optimizing the yield and purity of the final product.

ParameterCondition 1Condition 2Notes
Starting Material 4-(difluoromethoxy)benzaldehyde4-(difluoromethoxy)benzaldehydeCommercially available.
Amine Source Methylamine solution (e.g., 40% in H₂O or 2M in THF/MeOH)Methylamine hydrochlorideIf using the hydrochloride salt, a base (e.g., triethylamine) is required.
Reducing Agent Sodium borohydride (NaBH₄)Sodium triacetoxyborohydride (STAB)NaBH₄ is a strong reducing agent; STAB is milder and often more selective.
Solvent Methanol (MeOH) or Ethanol (EtOH)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Choice of solvent depends on the reducing agent and amine source.
Catalyst (optional) Acetic acid (AcOH)-A catalytic amount of acid can facilitate imine formation.
Temperature 0 °C to room temperatureRoom temperatureThe reaction is typically run at mild temperatures.
Reaction Time 2 - 12 hours12 - 24 hoursMonitored by TLC or LC-MS.
Expected Yield Not explicitly reported; likely 60-85% based on similar reactions.Not explicitly reported; likely 70-90% based on similar reactions.Yields are highly dependent on the specific conditions and purification methods.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound via reductive amination.

Protocol 1: Reductive Amination using Sodium Borohydride

Materials:

  • 4-(difluoromethoxy)benzaldehyde

  • Methylamine solution (e.g., 40% in water)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(difluoromethoxy)benzaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: To the cooled solution, add methylamine solution (1.1 - 1.5 eq) dropwise while maintaining the temperature at 0 °C.

  • Imine Formation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture back to 0 °C in an ice bath. Add sodium borohydride (1.2 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding water or saturated aqueous NaHCO₃ solution.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Materials:

  • 4-(difluoromethoxy)benzaldehyde

  • Methylamine solution (e.g., 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(difluoromethoxy)benzaldehyde (1.0 eq) and methylamine solution (1.1 - 1.5 eq) in dichloromethane or 1,2-dichloroethane.

  • Reducing Agent Addition: To this solution, add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or vacuum distillation to obtain pure this compound.

cluster_protocol1 Protocol 1: NaBH4 Reduction cluster_protocol2 Protocol 2: STAB Reduction P1_Start Dissolve Aldehyde in MeOH P1_Cool1 Cool to 0°C P1_Start->P1_Cool1 P1_AddAmine Add Methylamine Solution P1_Cool1->P1_AddAmine P1_ImineForm Stir for Imine Formation P1_AddAmine->P1_ImineForm P1_Cool2 Cool to 0°C P1_ImineForm->P1_Cool2 P1_AddReducer Add NaBH4 Portion-wise P1_Cool2->P1_AddReducer P1_React Stir at RT P1_AddReducer->P1_React P1_Workup Aqueous Work-up & Extraction P1_React->P1_Workup P1_Purify Purification P1_Workup->P1_Purify P2_Start Dissolve Aldehyde & Amine in DCM/DCE P2_AddReducer Add NaBH(OAc)3 Portion-wise P2_Start->P2_AddReducer P2_React Stir at RT P2_AddReducer->P2_React P2_Workup Aqueous Work-up & Extraction P2_React->P2_Workup P2_Purify Purification P2_Workup->P2_Purify

Caption: Experimental workflows for the synthesis of this compound.

Application Notes and Protocols for Cell-Based Assays with N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-[4-(difluoromethoxy)benzyl]-N-methylamine is a synthetic compound with a substituted benzylamine structure. This structural motif is present in various neurologically active agents, including inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain.[1][2] Its inhibition can increase dopamine levels, providing symptomatic relief in neurodegenerative conditions like Parkinson's disease.[1][3] Furthermore, MAO-B inhibitors have demonstrated neuroprotective potential by mitigating oxidative stress and preventing the activation of apoptotic cascades.[1][4][5]

These application notes provide a comprehensive framework for evaluating the biological activity of this compound using a series of cell-based assays. The protocols are designed for researchers in drug discovery and development to assess the compound's potential as a MAO-B inhibitor and a neuroprotective agent. The workflow progresses from initial enzymatic screening to more complex cell-based neuroprotection and mechanism-of-action studies.

Application 1: Determination of Monoamine Oxidase B (MAO-B) Inhibitory Activity

This assay is a primary screen to determine if this compound directly inhibits MAO-B enzymatic activity. The protocol is based on a fluorometric method that detects hydrogen peroxide (H₂O₂), a byproduct of MAO-B-catalyzed substrate oxidation.[2][6][7]

Experimental Protocol: MAO-B Inhibitor Screening Assay (Fluorometric)

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Tyramine, Benzylamine)

  • This compound (test compound)

  • Selegiline or Rasagiline (positive control inhibitor)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • 96-well black microplates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

2. Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a dilution series ranging from 1 nM to 100 µM in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted test compound or control inhibitors. For the negative control, add 50 µL of assay buffer with DMSO.

  • Add 20 µL of recombinant human MAO-B enzyme to each well and incubate for 15 minutes at 37°C.

  • Prepare a detection mix containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer.

  • Initiate the enzymatic reaction by adding 30 µL of the detection mix to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader.

Data Presentation: MAO-B Inhibition

The inhibitory activity is quantified by calculating the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundTargetIC₅₀ (nM) [Illustrative]
This compoundMAO-B15.5
Selegiline (Positive Control)MAO-B9.0
Rasagiline (Positive Control)MAO-B4.5

Note: The IC₅₀ value for the test compound is illustrative and should be determined experimentally.

Diagram: Experimental Workflow for MAO-B Inhibition Assay

MAO_B_Inhibition_Workflow prep Prepare Compound Dilutions (Test Compound & Controls) pre_inc Pre-incubate with Recombinant MAO-B Enzyme prep->pre_inc add_sub Add Substrate/ Detection Mix pre_inc->add_sub inc Incubate at 37°C add_sub->inc read Measure Fluorescence (Ex/Em = 535/587 nm) inc->read calc Calculate IC₅₀ Value read->calc

Caption: Workflow for determining MAO-B inhibitory activity.

Application 2: Evaluation of Neuroprotective Effects Against Oxidative Stress

This application assesses the ability of this compound to protect neuronal cells from neurotoxin-induced cell death. The human neuroblastoma cell line SH-SY5Y is a common in vitro model for Parkinson's disease research.[4][8] Neurotoxicity is induced by 6-hydroxydopamine (6-OHDA), which generates intracellular reactive oxygen species (ROS) and leads to apoptosis.[5]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

1. Materials and Reagents:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well clear cell culture plates

2. Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM to all wells except the vehicle control.

  • Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

  • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours at 37°C until formazan crystals form.

  • Solubilize the formazan crystals by adding 100 µL of DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Data Presentation: Neuroprotective Efficacy

TreatmentCell Viability (%) [Illustrative]
Vehicle Control100 ± 5.2
6-OHDA (100 µM)48 ± 3.9
6-OHDA + this compound (1 µM)75 ± 4.5
6-OHDA + this compound (10 µM)88 ± 5.1
6-OHDA + Rasagiline (1 µM, Control)85 ± 4.8

Note: Data are illustrative and represent mean ± SD.

Diagram: Signaling Pathway of MAO-B Mediated Neurodegeneration

MAO_B_Pathway cluster_neuron Dopaminergic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism ROS Reactive Oxygen Species (ROS) MAOB->ROS Generates Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Inhibitor N-[4-(difluoromethoxy)benzyl] -N-methylamine Inhibitor->MAOB Inhibits

Caption: MAO-B inhibition reduces ROS and neuronal apoptosis.

Application 3: Assessment of Intracellular Reactive Oxygen Species (ROS) Reduction

To confirm that the neuroprotective effect is mediated by a reduction in oxidative stress, this assay directly measures intracellular ROS levels.

Experimental Protocol: Intracellular ROS Measurement

1. Materials and Reagents:

  • SH-SY5Y cells and culture reagents

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • 96-well black, clear-bottom plates

2. Procedure:

  • Seed SH-SY5Y cells in a 96-well black, clear-bottom plate.

  • Pre-treat the cells with the test compound as described in the neuroprotection assay.

  • Induce oxidative stress with 6-OHDA for 6 hours.

  • Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity (Ex/Em = 485/535 nm). A reduction in fluorescence indicates decreased ROS levels.[4]

Data Presentation: ROS Reduction

TreatmentRelative Fluorescence Units (RFU) [Illustrative]
Vehicle Control1000 ± 80
6-OHDA (100 µM)4500 ± 250
6-OHDA + this compound (10 µM)2200 ± 150
6-OHDA + Rasagiline (1 µM, Control)2400 ± 180

Note: Data are illustrative and represent mean ± SD.

Diagram: Logical Relationship of Assays

Assay_Logic A Primary Screen: MAO-B Enzyme Inhibition Assay B Secondary Screen: Neuroprotection Assay (SH-SY5Y cells + 6-OHDA) A->B If active C Mechanism of Action: Intracellular ROS Measurement B->C If protective

Caption: A tiered approach for compound evaluation.

This document outlines a systematic approach to characterizing the potential therapeutic properties of this compound. By employing a series of well-established cell-based assays, researchers can efficiently determine its MAO-B inhibitory potency, evaluate its neuroprotective capabilities, and elucidate its mechanism of action related to the mitigation of oxidative stress. This structured workflow provides a solid foundation for the preclinical assessment of this and similar compounds in the context of neurodegenerative disease research.

References

Application Notes and Protocols for N-[4-(difluoromethoxy)benzyl]-N-methylamine as a Protecting Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-[4-(difluoromethoxy)benzyl]-N-methylamine as a protecting group for primary and secondary amines in organic synthesis. While direct literature on this specific reagent is limited, the protocols and data presented here are based on the well-established reactivity of analogous benzyl-type protecting groups, particularly 4-(alkylamino)benzyl-N-methylamines.[1] The difluoromethoxy substitution offers potential advantages in terms of stability and modifying electronic properties, making it a valuable tool for complex synthetic strategies.

Introduction

The protection of amine functionalities is a critical aspect of multi-step organic synthesis, preventing unwanted side reactions and enabling selective transformations. Benzyl-type protecting groups are widely employed due to their general stability and relatively mild cleavage conditions. The N-[4-(difluoromethoxy)benzyl] group, introduced via this compound, serves as an effective protecting group for amines.

The key feature of this protecting group is its susceptibility to cleavage under acidic conditions, most notably with trifluoroacetic acid (TFA), to regenerate the free amine.[1] This method offers an efficient and selective deprotection strategy.[1] The presence of the difluoromethoxy group on the phenyl ring can influence the stability and cleavage kinetics of the protecting group compared to unsubstituted or other substituted benzylamines.

Key Advantages

  • Acid-Labile Deprotection: The primary advantage is the facile cleavage of the N-[4-(difluoromethoxy)benzyl] group using trifluoroacetic acid (TFA) at ambient temperatures.[1]

  • Orthogonality: This protecting group is stable to a variety of reaction conditions that are incompatible with other common amine protecting groups, allowing for orthogonal protection strategies.

  • Introduction of N-methyl Group: The reagent directly introduces an N-methyl functionality, which can be desirable in the final target molecule, streamlining the synthetic route.

Chemical Structures

Below are the chemical structures of the protecting agent and a protected amine.

Caption: Chemical structures of the protecting agent and a generalized protected amine.

Experimental Protocols

The following protocols are adapted from procedures for the closely related 4-(alkylamino)benzyl-N-methylamines and are expected to be applicable to the N-[4-(difluoromethoxy)benzyl] analogue.[1] Researchers should optimize these conditions for their specific substrates.

Protection of Primary and Secondary Amines

This protocol describes the N-alkylation of a primary or secondary amine with a suitable 4-(difluoromethoxy)benzyl halide, followed by N-methylation if starting from a primary amine, or direct use of this compound. A more direct approach involves the reductive amination of 4-(difluoromethoxy)benzaldehyde with the amine and a subsequent methylation step, or a one-pot reaction with methylamine and the aldehyde.

Protocol 4.1.1: Protection via Reductive Amination (Two Steps)

  • Step 1: Formation of the N-[4-(difluoromethoxy)benzyl]amine:

    • To a solution of the primary or secondary amine (1.0 equiv.) and 4-(difluoromethoxy)benzaldehyde (1.1 equiv.) in a suitable solvent (e.g., methanol, dichloromethane) at room temperature, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.).

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

  • Step 2: N-methylation (for primary amine starting materials):

    • Dissolve the N-[4-(difluoromethoxy)benzyl]amine (1.0 equiv.) in a suitable solvent (e.g., THF, DMF).

    • Add a base such as sodium hydride (NaH, 1.2 equiv.) at 0 °C and stir for 30 minutes.

    • Add methyl iodide (CH₃I, 1.5 equiv.) and allow the reaction to warm to room temperature.

    • Stir for 2-6 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction with water and extract the product with an organic solvent.

    • Dry, concentrate, and purify as described in Step 1.

Protocol 4.1.2: One-Pot Protection using this compound

This method is suitable for the protection of amines that can be alkylated.

  • To a solution of the amine substrate (1.0 equiv.) in a polar aprotic solvent such as acetonitrile or DMF, add this compound (1.2 equiv.) and a suitable base (e.g., K₂CO₃, DIPEA, 2.0 equiv.).

  • If the substrate is an alkyl halide, the reaction can be heated to 60-80 °C to facilitate the reaction.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Deprotection of the N-[4-(difluoromethoxy)benzyl] Group

The cleavage of the N-[4-(difluoromethoxy)benzyl] group is efficiently achieved using trifluoroacetic acid (TFA).

Protocol 4.2.1: TFA-Mediated Deprotection

  • Dissolve the N-[4-(difluoromethoxy)benzyl] protected amine (1.0 equiv.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 10-50% v/v in DCM) to the solution at room temperature.

  • Stir the reaction mixture at ambient temperature. The reaction is typically complete within 1-4 hours.[1] Monitor the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) until the aqueous layer is neutral or slightly basic.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected amine. Further purification can be performed by chromatography or crystallization if necessary.

Quantitative Data

The following table summarizes typical yields for the protection and deprotection steps based on the analogous 4-(alkylamino)benzyl-N-methylamine protecting group.[1] It is anticipated that the N-[4-(difluoromethoxy)benzyl] group will exhibit similar efficiency.

Reaction StepSubstrate TypeReagents and ConditionsTypical Yield (%)Reference
Protection Aryl Amines4-(dimethylamino)benzyl-N-methylamine, addition-eliminationGood[1]
Protection Aliphatic Amines4-(dimethylamino)benzyl-N-methylamine, aliphatic halidesGood[1]
Deprotection N-methylamidesTFA, CH₂Cl₂75-80[1]
Deprotection N-methylarylaminesTFA, CH₂Cl₂Good[1]
Deprotection N-methylaliphatic aminesTFA, CH₂Cl₂Good[1]

Diagrams

General Protection/Deprotection Workflow

Start Primary or Secondary Amine Protection Protection with This compound or equivalent Start->Protection Protected Protected Amine Protection->Protected Reaction Further Synthetic Steps Protected->Reaction Deprotection Deprotection with TFA Reaction->Deprotection End Deprotected Amine Deprotection->End

Caption: General workflow for amine protection and deprotection.

Proposed Deprotection Mechanism

Protected Protected Amine R-N(Me)-CH₂-Ar-OCHF₂ Protonation Protonated Amine R-N⁺H(Me)-CH₂-Ar-OCHF₂ Protected->Protonation  + H⁺ (from TFA) Carbocation Carbocation Intermediate ⁺CH₂-Ar-OCHF₂ Protonation->Carbocation  Cleavage Deprotected Deprotected Amine R-NHMe Carbocation->Deprotected  + R-NHMe

Caption: Proposed mechanism for TFA-mediated deprotection.

Stability and Compatibility

The N-[4-(difluoromethoxy)benzyl] protecting group is expected to be stable under a range of conditions, including:

  • Basic conditions: Stable to common bases like carbonates, hydroxides, and amines.

  • Nucleophilic conditions: Generally stable to various nucleophiles.

  • Reductive conditions: While standard benzyl groups can be cleaved by catalytic hydrogenolysis, the conditions for the difluoromethoxy analog may vary and should be tested empirically. It is expected to be stable to many common reducing agents.

  • Oxidative conditions: Stability towards oxidizing agents should be evaluated on a case-by-case basis.

This stability profile allows for selective manipulation of other functional groups in the presence of the protected amine.

Conclusion

The this compound protecting group offers a valuable strategy for the protection of primary and secondary amines. Its key advantage lies in the mild and efficient cleavage using trifluoroacetic acid. The protocols and data, based on closely related analogs, provide a strong starting point for researchers to incorporate this protecting group into their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where the introduction of N-methyl and difluoromethoxy moieties can be of significant interest. As with any synthetic methodology, optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of N-[4-(difluoromethoxy)benzyl]-N-methylamine synthesis, primarily achieved through the reductive amination of 4-(difluoromethoxy)benzaldehyde with methylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the direct, one-pot reductive amination of 4-(difluoromethoxy)benzaldehyde with methylamine. This process involves the in-situ formation of an imine intermediate, which is then immediately reduced by a mild reducing agent to yield the target secondary amine.[1][2]

Q2: Which reducing agent is best for this synthesis?

A2: The choice of reducing agent is critical for maximizing yield and minimizing side products.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred choice. It is a mild and selective reagent that efficiently reduces the imine intermediate without significantly reducing the starting aldehyde.[1][3]

  • Sodium cyanoborohydride (NaBH₃CN) is also highly effective and selective for the imine under mildly acidic conditions.[1][4] However, it can generate toxic cyanide waste, requiring careful handling and quenching procedures.[1]

  • Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce both the starting aldehyde and the imine.[2] To improve selectivity, the imine should be allowed to form completely before the addition of NaBH₄.[3]

Q3: My starting aldehyde has an electron-withdrawing difluoromethoxy group. How does this affect the reaction?

A3: The electron-withdrawing nature of the fluorine atoms can slightly decrease the reactivity of the aldehyde's carbonyl group toward nucleophilic attack by the amine.[5] This may result in slower imine formation. To overcome this, you can:

  • Allow for a longer reaction time for imine formation before adding the reducing agent.

  • Gently heat the aldehyde and amine mixture (e.g., to 40-60°C) for a short period.[5]

  • Add a catalytic amount of a weak acid, such as acetic acid, to activate the carbonyl group.[5][6]

Q4: Should I use methylamine gas, a solution, or the hydrochloride salt?

A4: Using a solution of methylamine in a solvent like tetrahydrofuran (THF), methanol, or ethanol is the most common and convenient approach. If you use methylamine hydrochloride (CH₃NH₂·HCl), you must add a non-nucleophilic base (like triethylamine, Et₃N, or diisopropylethylamine, DIPEA) to the reaction mixture to generate the free methylamine nucleophile in situ.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product
Observation / Symptom Potential Cause Recommended Solution(s)
TLC/LC-MS shows only unreacted 4-(difluoromethoxy)benzaldehyde. 1. Incomplete imine formation.[1] 2. Deactivated aldehyde due to electron-withdrawing group.[5] 3. Inactive amine (e.g., hydrochloride salt used without base).1. Add a catalytic amount of acetic acid (AcOH) to promote imine formation.[6] 2. Increase the reaction time or gently heat the aldehyde/amine mixture before adding the reductant. 3. If using methylamine HCl, ensure at least one equivalent of a tertiary amine base has been added.
TLC/LC-MS shows the formation of 4-(difluoromethoxy)benzyl alcohol. The reducing agent is too strong or was added too early, reducing the starting aldehyde.[2]1. Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[3] 2. If using NaBH₄, allow the aldehyde and amine to stir together for at least 1-2 hours to maximize imine formation before adding the NaBH₄ in portions at a low temperature (e.g., 0 °C).[6]
TLC/LC-MS shows a complex mixture of products. 1. Over-alkylation to form a tertiary amine. 2. Degradation of reagents or product.1. Use a slight excess of methylamine relative to the aldehyde to minimize the secondary amine product reacting further.[6] 2. Ensure anhydrous conditions, especially when using NaBH(OAc)₃.[3] Run the reaction under an inert atmosphere (N₂ or Ar).
Data Presentation: Effect of Reducing Agent on Yield

The following table summarizes typical outcomes with different reducing agents for reductive amination reactions.

Reducing AgentSolventTypical Yield RangeSelectivity (Imine vs. Aldehyde)Key Considerations
NaBH(OAc)₃ (STAB) Dichloromethane (DCM), Dichloroethane (DCE)85-95%HighMild and reliable; sensitive to moisture.[1][3]
NaBH₃CN Methanol (MeOH), Acetonitrile (MeCN)80-90%High (at pH 6-7)Excellent selectivity; generates toxic cyanide waste.[1]
NaBH₄ Methanol (MeOH), Ethanol (EtOH)50-80%ModerateLess selective; requires careful control of addition to avoid aldehyde reduction.[2][3]
H₂ / Pd/C Methanol (MeOH), Ethyl Acetate (EtOAc)85-98%HighClean reaction with water as the only byproduct; requires hydrogenation equipment.[1]

Experimental Protocols & Visualizations

Protocol: Synthesis using Sodium Triacetoxyborohydride (STAB)
  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-(difluoromethoxy)benzaldehyde (1.0 eq).

  • Solvent: Dissolve the aldehyde in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add a solution of methylamine (1.2-1.5 eq, e.g., 2.0 M in THF) to the flask.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the mixture. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Diagram: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Aldehyde & Amine in Solvent imine 2. Stir for Imine Formation (Optional: Add AcOH) reagents->imine 30-60 min reductant 3. Add Reducing Agent (e.g., STAB) imine->reductant monitor 4. Stir & Monitor (TLC / LC-MS) reductant->monitor 4-16 h quench 5. Quench Reaction (e.g., NaHCO₃) monitor->quench extract 6. Aqueous Workup & Extraction quench->extract purify 7. Dry, Concentrate & Purify (Chromatography) extract->purify product Final Product purify->product

Caption: Experimental workflow for reductive amination.

Diagram: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_sm Analyze Crude Reaction: Unreacted Starting Material (SM)? start->check_sm sm_present YES sm_present_node Is Aldehyde or Amine SM present? check_sm->sm_present_node Yes no_sm NO check_byproduct Is Benzyl Alcohol Byproduct Observed? check_sm->check_byproduct No aldehyde_present Aldehyde SM aldehyde_sol Cause: Incomplete Imine Formation Solution: Add cat. AcOH, prolong reaction time, or warm. sm_present_node->aldehyde_sol Aldehyde amine_present Amine SM amine_sol Cause: Insufficient Aldehyde Solution: Check stoichiometry, ensure aldehyde purity. sm_present_node->amine_sol Amine byproduct_yes YES byproduct_sol Cause: Aldehyde Reduction Solution: Use milder reductant (STAB > NaBH₃CN > NaBH₄). Allow more time for imine formation. check_byproduct->byproduct_sol Yes byproduct_no NO other_issues Cause: Degradation / Other Side Rxns Solution: Check reagent quality, ensure anhydrous conditions, run under inert atmosphere. check_byproduct->other_issues No

Caption: Troubleshooting guide for low-yield synthesis.

References

Purification techniques for N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-[4-(difluoromethoxy)benzyl]-N-methylamine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

The most common impurities typically arise from the starting materials and byproducts of the synthesis reaction, which is often a reductive amination. These can include:

  • Unreacted 4-(difluoromethoxy)benzaldehyde: The starting aldehyde.

  • Unreacted N-methylamine: Or its salt form, depending on the reaction conditions.

  • Over-alkylated products: Such as the tertiary amine if benzylamine was used as a precursor.

  • Reductant byproducts: Borohydride salts or other residues from the reducing agent used.

These impurities can often be identified by comparing the TLC of the crude reaction mixture to the TLC of the starting materials[1].

Q2: My crude product is an oil, but I expected a solid. How should I proceed with purification?

An oily crude product can be due to residual solvents or impurities preventing crystallization[1]. First, attempt to remove volatile impurities and solvents under a high vacuum[1]. If the product remains an oil, purification by column chromatography is the recommended next step. The oil should be dissolved in a minimal amount of a suitable solvent, like dichloromethane or the mobile phase, before loading it onto the column[1].

Q3: Is the difluoromethoxy group stable during purification?

Yes, the difluoromethoxy group (–OCF₂H) is generally considered to be chemically robust and metabolically stable. The carbon-fluorine bonds are strong and resistant to cleavage under standard chromatographic conditions, as well as mild acidic or basic treatments[2][3][4]. This stability is a key reason for its use in medicinal chemistry[3][4].

Q4: Can I use distillation for purification?

While vacuum distillation is a viable method for purifying some liquid amines like N-benzyl-1-(trimethylsilyl)methanamine[5], it may be challenging for this compound. The relatively high molecular weight suggests a high boiling point, which could require high vacuum and temperature, potentially leading to degradation. Furthermore, co-distillation with closely boiling impurities can be an issue[5]. It is generally recommended to first attempt purification by column chromatography.

Troubleshooting Guide: Column Chromatography

This guide addresses common issues encountered during the purification of this compound by silica gel column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Spots 1. Inappropriate Solvent System: The chosen mobile phase (eluent) does not provide sufficient resolution between the product and impurities.- Optimize on TLC: Systematically test solvent systems with varying polarities using Thin Layer Chromatography (TLC). A good starting point for benzylamines is a mixture of hexane and ethyl acetate[1][5].- Target Rf Value: Aim for an Rf (retention factor) of 0.2-0.4 for the product on the TLC plate to ensure optimal separation on the column[1].
2. Column Overloading: Too much crude material has been loaded onto the column relative to the amount of silica gel.- Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Product Tailing / Streaking on TLC/Column 1. Basicity of the Amine: The basic nitrogen atom of the amine can interact strongly and irreversibly with the acidic silanol groups on the silica gel surface.- Add a Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to the mobile phase[1][6]. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Low Yield / Product Loss on Column 1. Compound Degradation on Silica: Although less common for this compound, some amines can be sensitive to the acidic nature of silica gel[1][5].- Use Deactivated Silica: If degradation is suspected, use neutral or basic alumina as the stationary phase, or use silica gel that has been pre-treated with triethylamine[1].- Run the Column Quickly: Do not let the product sit on the column for an extended period.
2. Irreversible Adsorption: The product is too polar and is sticking irreversibly to the silica gel.- Increase Eluent Polarity: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or adding methanol).
Illustrative Purification Data
Compound TypeStationary PhaseMobile PhaseYield (%)Purity (%)Reference
N-BenzylacetamideSilica Gel95:5 DCM/MeOH95>98[7]
N-Aryl SulfonamideSilica GelNot specified99>98[8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Objective: To purify crude this compound from non-polar and highly polar impurities.

Materials:

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection tubes, rotary evaporator

Methodology:

  • TLC Analysis and Solvent System Optimization:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems. Start with a non-polar mixture like 9:1 Hexane:EtOAc and gradually increase the polarity.

    • To mitigate peak tailing, add 0.5-1% triethylamine to the solvent system (e.g., 80:20:1 Hexane:EtOAc:TEA).

    • The optimal system is one that gives the product an Rf value between 0.2 and 0.4 and shows good separation from impurities[1].

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble products, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light (254 nm) or with a potassium permanganate stain.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

G General Purification Workflow start_end start_end process process decision decision output output A Crude Product (Post-Synthesis) B Solvent Removal (High Vacuum) A->B C Is product an oil? B->C D TLC Analysis (Optimize Eluent) C->D Yes J Attempt Crystallization C->J No (Solid) E Column Chromatography (Silica Gel) D->E F Fraction Analysis (TLC) E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Pure Product H->I J->D Fails J->I Successful

Caption: General workflow for the purification of the target compound.

G Troubleshooting: Tailing Peaks in Chromatography problem problem cause cause solution solution A Problem: Product shows tailing/ streaking on TLC plate B Likely Cause: Basic amine interacts with acidic silica gel sites A->B C Solution 1: Add 0.5-1% Triethylamine (TEA) to mobile phase B->C D Solution 2: Use a different stationary phase (e.g., Alumina) B->D E Verify on TLC: Does the modified system resolve the tailing? C->E D->E F Proceed with Column Chromatography E->F Yes G Re-evaluate cause (e.g., sample overload) E->G No

Caption: Decision tree for troubleshooting peak tailing issues.

References

N-[4-(difluoromethoxy)benzyl]-N-methylamine stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-[4-(difluoromethoxy)benzyl]-N-methylamine

Disclaimer: The following information is based on established chemical principles and data from structurally analogous compounds. Specific stability data for this compound is not widely available in published literature. It is crucial to perform compound-specific stability studies for your particular application.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For short-term storage, aprotic organic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are generally recommended. For long-term storage, it is advisable to store the compound in a solid, crystalline form at low temperatures (-20°C to -80°C) under an inert atmosphere (e.g., argon or nitrogen). Aqueous solutions, especially at non-neutral pH, are not recommended for long-term storage without prior stability validation.

Q2: What are the primary signs of degradation for this compound in solution?

A2: Visual indicators of degradation can include a change in the solution's color (e.g., yellowing) or the formation of precipitates. Analytically, degradation is typically observed as a decrease in the peak area of the parent compound and the appearance of new peaks in chromatographic analyses (e.g., HPLC, LC-MS).

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: While the difluoromethoxy group is generally stable to hydrolysis, the benzylamine moiety is basic. In acidic solutions, the amine will be protonated, which may offer some protection against oxidation but can affect its solubility and interaction with other components. In basic solutions, the free amine is more susceptible to oxidation. Extreme pH conditions should be avoided during storage.

Q4: Is this compound sensitive to light?

A4: Benzylamine derivatives can be susceptible to photolytic degradation.[1] It is a standard best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Q5: What impact does the difluoromethoxy group have on the compound's stability?

A5: The difluoromethoxy group is a weakly electron-withdrawing group that is generally considered metabolically and chemically stable.[2][3] It is more resistant to enzymatic and chemical cleavage than a simple methoxy group. Its primary influence is electronic, which can subtly affect the reactivity of the benzylamine portion of the molecule.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks appear in HPLC/LC-MS analysis of a stored solution. Oxidative Degradation: The benzylic carbon or the tertiary amine nitrogen is susceptible to oxidation. This is a common degradation pathway for benzylamines.[4][5][6]- Prepare fresh solutions for each experiment.- Degas solvents before use and store solutions under an inert atmosphere (N₂ or Ar).- Add an antioxidant (e.g., BHT), if compatible with your experimental system.- Confirm the identity of degradants using LC-MS/MS. The primary oxidative degradant is likely 4-(difluoromethoxy)benzaldehyde.
Loss of compound potency or concentration over time. Adsorption or Chemical Reaction: The compound may be adsorbing to the surface of the storage container (e.g., certain plastics) or reacting with components in the solvent or formulation buffer.- Use silanized glass or polypropylene containers to minimize adsorption.- Ensure all components of your solution (buffers, salts) are compatible. Tertiary amines can react with acidic species.
Solution turns yellow or brown. Oxidative Degradation/Polymerization: The formation of colored products often indicates significant oxidative degradation, potentially leading to imine formation and subsequent reactions.[4]- Discard the solution immediately.- Review storage conditions. Ensure the solution is protected from light, oxygen, and stored at the appropriate temperature.
Inconsistent results between experimental replicates. Incomplete Dissolution or Ongoing Degradation: The compound may not be fully dissolved, or it may be degrading at a rate that impacts the experiment.- Ensure complete dissolution using sonication or gentle warming (if thermal stability is confirmed).- Minimize the time between solution preparation and use.- Prepare a single stock solution and dilute it for individual replicates immediately before the experiment.

Quantitative Data Summary

While specific data for this compound is unavailable, the following table provides an illustrative example of a forced degradation study. These studies are essential for understanding a compound's intrinsic stability.[7][8]

Table 1: Illustrative Forced Degradation Data (Note: This data is hypothetical and for demonstration purposes only.)

Stress ConditionReagent/ConditionTime (hrs)Temp (°C)% DegradationMajor Degradant Observed
Acid Hydrolysis 0.1 M HCl2460< 5%N/A (Stable)
Base Hydrolysis 0.1 M NaOH2460< 5%N/A (Stable)
Oxidation 3% H₂O₂825~25%4-(difluoromethoxy)benzaldehyde
Thermal Solid State4880< 2%N/A (Stable)
Photolytic 1.2 million lux hours2425~15%Multiple minor degradants

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a typical procedure to assess the intrinsic stability of the compound under various stress conditions, as recommended by ICH guidelines.[9][10]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at 0, 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature (25°C). Take samples at 0, 2, 4, and 8 hours.

  • Thermal Degradation (Solution): Dilute 1 mL of stock solution with 1 mL of acetonitrile. Incubate at 60°C, protected from light. Take samples at 0, 8, 24, and 48 hours.

  • Photolytic Degradation: Expose a solution (e.g., 0.1 mg/mL in acetonitrile) in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be stored in the dark under the same conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Calculate the percentage of degradation and identify major degradants using LC-MS if possible.

Protocol 2: Developing a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient to separate the parent compound from its potential degradation products (generated during the forced degradation study). A typical starting gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Detection: Use a UV detector. Determine the optimal wavelength by running a UV scan of the parent compound (typically around 254 nm or 270 nm for a substituted benzene ring). A photodiode array (PDA) detector is ideal for assessing peak purity.

  • Validation: Validate the method by demonstrating specificity (separation of the parent peak from all degradation peaks), linearity, accuracy, and precision according to ICH Q2(R1) guidelines.

Visualizations

G cluster_main Potential Oxidative Degradation Pathway Parent This compound Intermediate Unstable Imine Intermediate Parent->Intermediate Oxidation at benzylic carbon Product1 4-(difluoromethoxy)benzaldehyde Intermediate->Product1 Hydrolysis Product2 Methylamine Intermediate->Product2 Hydrolysis

Caption: Primary oxidative degradation pathway of the benzylamine moiety.

G cluster_workflow Solution Stability Study Workflow A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Prepare Test Solutions (Dilute in desired buffer/solvent) A->B C Initial Analysis (T=0) (HPLC, LC-MS) B->C D Store Samples (Defined Temp & Light Conditions) C->D E Analyze at Time Points (e.g., 1, 4, 8, 24 hrs) D->E F Data Analysis (Calculate % remaining, identify degradants) E->F

Caption: General workflow for conducting a solution stability experiment.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Peaks Start Unexpected Peak Observed in Chromatogram Q1 Is the peak present in the blank (solvent) injection? Start->Q1 A1_Yes Source is solvent or system contamination. Q1->A1_Yes Yes A1_No Peak is related to the sample. Q1->A1_No No Q2 Does the peak area increase over time? A1_No->Q2 A2_Yes Likely a degradation product. Investigate oxidative/photolytic pathways. Q2->A2_Yes Yes A2_No Could be an impurity from the original solid material. Q2->A2_No No

Caption: Decision tree for troubleshooting unexpected analytical peaks.

References

Technical Support Center: Overcoming Poor Solubility of N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of N-[4-(difluoromethoxy)benzyl]-N-methylamine.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Due to the limited availability of experimental data, the following properties have been estimated using cheminformatics tools.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₉H₁₁F₂NO[1][2]-
Molecular Weight 187.19 g/mol [1]Moderate molecular weight, which is generally favorable for solubility.
Predicted LogP ~2.5 - 3.5Indicates a moderate to high lipophilicity, suggesting poor aqueous solubility.
Predicted Aqueous Solubility LowThe compound is predicted to be poorly soluble in water.
Chemical Class Secondary AmineThe amine group provides a handle for pH-dependent solubility modifications.

Troubleshooting Guide

This guide addresses common experimental issues arising from the poor solubility of this compound and offers systematic approaches to resolve them.

Issue 1: Precipitation of the compound in aqueous buffers.

Question: My this compound, initially dissolved in an organic solvent like DMSO, precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS). How can I prevent this?

Answer: This is a common problem for lipophilic compounds. The precipitation occurs because the aqueous buffer cannot accommodate the high concentration of the hydrophobic drug that was stable in the organic stock solution. Here are several strategies to address this, ranging from simple to more complex:

Decision Workflow for Preventing Precipitation

start Precipitation in Aqueous Buffer ph_modification pH Modification start->ph_modification Is the compound ionizable? cosolvent Co-solvent System ph_modification->cosolvent Precipitation persists or pH change is not tolerated surfactant Surfactant Addition cosolvent->surfactant Still precipitating at acceptable co-solvent levels cyclodextrin Cyclodextrin Complexation surfactant->cyclodextrin Surfactants interfere with the assay advanced Advanced Formulations cyclodextrin->advanced Solubility is still insufficient start Low In Vivo Bioavailability solid_dispersion Solid Dispersion start->solid_dispersion Is the compound thermally stable? nanosuspension Nanosuspension start->nanosuspension Is particle size reduction a primary goal? lipid_formulation Lipid-Based Formulation start->lipid_formulation Is the compound highly lipophilic?

References

Technical Support Center: Synthesis of N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N-[4-(difluoromethoxy)benzyl]-N-methylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is a one-pot reductive amination. This reaction involves the condensation of 4-(difluoromethoxy)benzaldehyde with N-methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is most suitable for this reaction?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.[1][2] It is a mild and selective reducing agent that is particularly effective for reductive aminations, minimizing the risk of over-reduction of the aldehyde starting material.[3] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be used, but NaBH(OAc)₃ often provides higher yields and fewer side products.[2]

Q3: Is the difluoromethoxy group stable under typical reductive amination conditions?

A3: Yes, the difluoromethoxy (-OCF₂H) group is generally stable under the mild conditions of reductive amination, especially when using selective reagents like sodium triacetoxyborohydride. This group is known for its metabolic stability and does not typically interfere with the reaction.

Q4: I am observing a significant amount of unreacted 4-(difluoromethoxy)benzaldehyde in my reaction mixture. What could be the cause?

A4: Incomplete reaction can be due to several factors. Firstly, ensure that your reagents, particularly the solvent, are anhydrous, as moisture can deactivate the reducing agent. Secondly, the reaction may require a longer reaction time or gentle heating to go to completion. Finally, verify the quality and stoichiometry of your N-methylamine source; using a slight excess can help drive the reaction forward.

Q5: How can I minimize the formation of the tertiary amine (N,N-dimethyl-[4-(difluoromethoxy)benzyl]amine) byproduct?

A5: Over-alkylation to the tertiary amine is a common side reaction. To minimize its formation, it is crucial to control the stoichiometry of the reactants. Using a modest excess of the N-methylamine (e.g., 1.1-1.5 equivalents) is generally sufficient. A stepwise procedure, where the imine is pre-formed before the addition of the reducing agent, can also afford greater control and reduce the likelihood of dialkylation.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Inefficient work-up and purification. 4. Deactivation of the reducing agent by moisture.1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or LC-MS. 2. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heating. 3. Optimize extraction pH to ensure the amine is in its free base form. Select an appropriate solvent system for chromatography. 4. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Presence of Imine Impurity 1. Insufficient amount of reducing agent. 2. Incomplete reduction.1. Use a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents). 2. Extend the reaction time after the addition of the reducing agent.
Formation of Tertiary Amine Over-alkylation of the product.1. Carefully control the stoichiometry; avoid a large excess of N-methylamine. 2. Consider a two-step procedure: form the imine first, then add the reducing agent.[1][2]
Difficulty in Purification Co-elution of product with starting materials or byproducts during column chromatography.1. Adjust the polarity of the eluent system. A gradient elution may be necessary. 2. Consider an acidic wash during work-up to remove unreacted amine. 3. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Quantitative Data Summary

The following table provides a representative comparison of different reaction conditions for reductive aminations, which can be extrapolated to the synthesis of this compound.

Reducing Agent Solvent Temperature (°C) Typical Reaction Time (h) Typical Yield (%) Key Considerations
NaBH(OAc)₃1,2-Dichloroethane (DCE)Room Temperature2-2485-95Preferred method due to high selectivity and yield.[1][2]
NaBH(OAc)₃Tetrahydrofuran (THF)Room Temperature12-4880-90A good alternative to DCE, though reactions may be slower.[2]
NaBH₃CNMethanol (MeOH)Room Temperature12-2475-85Requires careful pH control (pH 6-7) to avoid reduction of the aldehyde.
H₂/Pd-CMethanol or EthanolRoom Temperature4-1280-90Requires specialized hydrogenation equipment.[4]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general and reliable method for the synthesis of this compound.

Materials:

  • 4-(difluoromethoxy)benzaldehyde

  • N-methylamine (solution in THF, EtOH, or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(difluoromethoxy)benzaldehyde (1.0 eq.).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).

  • Add N-methylamine (1.1-1.5 eq.). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq.) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq.).

  • Continue to stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, quench by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction aldehyde 4-(Difluoromethoxy)benzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + N-Methylamine methylamine N-Methylamine methylamine->hemiaminal imine Imine hemiaminal->imine - H₂O h2o H₂O imine->h2o imine_red Imine product This compound imine_red->product + [H⁻] (from NaBH(OAc)₃)

Caption: General reaction mechanism for the reductive amination.

Experimental Workflow

ExperimentalWorkflow start Start reactants Combine Aldehyde and Amine in Solvent start->reactants imine_formation Stir for Imine Formation (30-60 min) reactants->imine_formation add_reductant Add NaBH(OAc)₃ imine_formation->add_reductant reaction Stir at Room Temperature (2-24 h) add_reductant->reaction quench Quench with aq. NaHCO₃ reaction->quench extraction Extract with Organic Solvent quench->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Pure Product purify->product

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

TroubleshootingLogic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_reactions Side Reactions? start->side_reactions No increase_time Increase Reaction Time/Temp incomplete_rxn->increase_time Yes check_reagents Check Reagent Quality/Stoichiometry incomplete_rxn->check_reagents Also consider purification_issue Purification Issues? side_reactions->purification_issue No control_stoich Control Stoichiometry side_reactions->control_stoich Yes (Over-alkylation) optimize_chrom Optimize Chromatography purification_issue->optimize_chrom Yes two_step Use Two-Step Protocol control_stoich->two_step If persists acid_wash Consider Acidic Wash optimize_chrom->acid_wash Also consider

Caption: A logical guide to troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-[4-(difluoromethoxy)benzyl]-N-methylamine. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is reductive amination. This one-pot reaction involves the condensation of 4-(difluoromethoxy)benzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agents are suitable for this reductive amination?

A2: Several reducing agents can be employed, with varying selectivity and reactivity. The choice of reducing agent is critical for controlling the reaction and minimizing side products.[1] Common options include:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reagent that is often preferred due to its high selectivity for reducing the imine intermediate over the starting aldehyde.[1]

  • Sodium cyanoborohydride (NaBH₃CN): Effective at a pH where imine formation is favorable (pH 4-5) and is less likely to reduce the aldehyde.[1][2] However, it can generate toxic cyanide byproducts.[2]

  • Sodium borohydride (NaBH₄): A stronger reducing agent that can reduce both the imine and the starting aldehyde.[1] Its use requires careful control of reaction conditions to avoid unwanted side reactions.

Q3: How can over-alkylation to the tertiary amine be prevented?

A3: Over-alkylation, the formation of N,N-bis[4-(difluoromethoxy)benzyl]methylamine, is a common side reaction.[1] Strategies to minimize this include:

  • Stoichiometry Control: Using a slight excess of methylamine relative to the aldehyde can help to ensure the aldehyde is consumed before the product amine can react further.

  • Slow Addition of Reducing Agent: Adding the reducing agent portion-wise can help maintain a low concentration, favoring the reduction of the initially formed imine.

  • Choice of Reducing Agent: Milder reducing agents like STAB are less likely to promote over-alkylation.[1]

  • Stepwise Procedure: In some cases, forming the imine first and then adding the reducing agent can improve selectivity.

Q4: What are the typical solvents used for this reaction?

A4: The choice of solvent depends on the selected reducing agent. Common solvents include:

  • Dichloromethane (DCM)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unfavorable reaction pH.1. Add a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium. 2. Use a fresh batch of the reducing agent. 3. For NaBH₃CN, adjust the pH to 4-5 with acetic acid.
Presence of unreacted 4-(difluoromethoxy)benzaldehyde 1. Insufficient amount of reducing agent. 2. Incomplete reaction. 3. Reduction of the aldehyde by a strong reducing agent.1. Increase the molar equivalents of the reducing agent. 2. Extend the reaction time or gently heat the mixture. 3. Switch to a milder reducing agent like STAB.
Formation of 4-(difluoromethoxy)benzyl alcohol The reducing agent is reducing the starting aldehyde.1. Use a more selective reducing agent (e.g., STAB instead of NaBH₄). 2. Add the reducing agent after confirming imine formation via TLC or NMR.
Significant amount of over-alkylation product (tertiary amine) The product amine is reacting further with the aldehyde.1. Adjust the stoichiometry to use a slight excess of methylamine. 2. Add the reducing agent slowly. 3. Consider a stepwise approach: form the imine, then reduce.
Difficult purification The product and impurities have similar polarities.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider converting the product to its hydrochloride salt for purification by recrystallization, followed by neutralization to recover the free amine.

Experimental Protocols

Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization.

Materials:

  • 4-(difluoromethoxy)benzaldehyde

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 4-(difluoromethoxy)benzaldehyde (1.0 eq) in DCM or DCE, add methylamine (1.2-1.5 eq).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once imine formation is observed, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Reactant Stoichiometry and Yields for Reductive Amination

Aldehyde (eq)Methylamine (eq)Reducing AgentReducing Agent (eq)SolventTypical Yield (%)
1.01.2NaBH(OAc)₃1.2DCE85-95
1.01.5NaBH₃CN1.5MeOH80-90
1.01.2NaBH₄1.2MeOH70-85

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Visualizations

experimental_workflow start Start reactants 1. Mix Aldehyde & Methylamine in Solvent start->reactants imine_formation 2. Stir for Imine Formation (Monitor by TLC) reactants->imine_formation add_reductant 3. Add Reducing Agent (e.g., STAB) imine_formation->add_reductant reaction 4. Stir until Completion (Monitor by TLC) add_reductant->reaction workup 5. Aqueous Workup (NaHCO3, Brine) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? check_imine Check Imine Formation (TLC/NMR) low_yield->check_imine Yes incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction No check_reductant Check Reducing Agent (Age, Stoichiometry) check_imine->check_reductant Imine Formed extend_time Extend Reaction Time or Gentle Heating incomplete_reaction->extend_time Yes side_products Side Products Observed? incomplete_reaction->side_products No alcohol Alcohol Byproduct? (Aldehyde Reduction) side_products->alcohol Yes tertiary_amine Tertiary Amine? (Over-alkylation) side_products->tertiary_amine Yes change_reductant Use Milder Reducing Agent (STAB) alcohol->change_reductant adjust_stoichiometry Adjust Stoichiometry (Excess Amine) tertiary_amine->adjust_stoichiometry

Caption: Troubleshooting decision tree for optimizing the reductive amination reaction.

References

Common pitfalls in handling N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling N-[4-(difluoromethoxy)benzyl]-N-methylamine.

Troubleshooting Guide

Problem: Low yield during synthesis via reductive amination.

Q1: My reductive amination reaction of 4-(difluoromethoxy)benzaldehyde and methylamine is resulting in a low yield of the desired this compound. What are the common causes and how can I optimize the reaction?

A1: Low yields in the reductive amination synthesis of this compound can arise from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Imine Formation: The initial condensation of 4-(difluoromethoxy)benzaldehyde and methylamine to form the corresponding imine is a crucial step. Ensure the reaction has sufficient time to reach equilibrium before adding the reducing agent. Monitoring the reaction by TLC or ¹H NMR can help determine the optimal time for imine formation.

  • Suboptimal pH: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6). If the reaction medium is too acidic, the methylamine will be protonated and become non-nucleophilic. Conversely, if the medium is too basic, the carbonyl group of the aldehyde will not be sufficiently activated. Consider adding a catalytic amount of a mild acid, such as acetic acid.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for the imine over the aldehyde. If using a stronger reducing agent like sodium borohydride, ensure the imine has fully formed before its addition to prevent reduction of the starting aldehyde.

  • Reaction Temperature: While many reductive aminations can be performed at room temperature, gentle heating may be required to drive the reaction to completion, particularly if steric hindrance is a factor. However, excessive heat can lead to side reactions.

  • Water Scavenging: The formation of the imine releases water, which can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can help to drive the equilibrium towards the imine product.

Problem: Presence of impurities in the final product.

Q2: After purification, I am still observing impurities in my this compound sample. What are the likely side-products and how can I improve the purification?

A2: Common impurities in the synthesis of this compound include the starting materials, over-alkylation products, and byproducts from the reducing agent.

  • Unreacted Starting Materials: The presence of 4-(difluoromethoxy)benzaldehyde or methylamine indicates an incomplete reaction. See the troubleshooting steps for low yield to address this.

  • Over-alkylation Product (Tertiary Amine): The desired secondary amine product can sometimes react further with the aldehyde to form a tertiary amine. To minimize this, use a stoichiometric amount of the aldehyde or a slight excess of methylamine.

  • Primary Amine Impurity: Incomplete reaction of the primary amine used in the synthesis of a secondary amine can lead to its presence in the final product.

  • Purification Strategy:

    • Acid-Base Extraction: The basic nature of the secondary amine allows for purification by acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine can be extracted back into an organic solvent.

    • Flash Column Chromatography: Flash chromatography on silica gel is a common method for purifying amines. However, the acidic nature of silica can sometimes lead to peak tailing or decomposition. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. Alternatively, using an amine-functionalized silica gel column can provide better separation. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q3: What are the recommended storage conditions for this compound?

A3: this compound, like many amines, can be sensitive to air and light. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.

Q4: Is the difluoromethoxy group stable under common reaction conditions?

A4: The difluoromethoxy group is generally considered to be chemically stable and resistant to cleavage under many standard reaction conditions, including mildly acidic or basic conditions used in reductive amination and subsequent workups. It is also generally stable to many oxidizing and reducing agents. However, very strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to its cleavage. It is always advisable to perform small-scale test reactions to confirm stability under specific experimental conditions. The difluoromethyl group can be deprotonated by very strong bases, but this typically requires conditions not commonly employed in routine synthetic manipulations.[1]

Q5: Are there any known incompatibilities for this compound?

A5: As a secondary amine, this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Reactions with these substances can be exothermic and may produce hazardous byproducts. It is crucial to consult the Safety Data Sheet (SDS) for the compound and to be aware of general chemical incompatibilities for amines.[2][3]

Q6: What are the expected spectral data for this compound?

  • ¹H NMR: Expect signals for the aromatic protons, a singlet for the benzylic protons, a singlet for the N-methyl protons, and a triplet for the difluoromethoxy proton (due to coupling with the two fluorine atoms). The aromatic protons will likely show splitting patterns consistent with a 1,4-disubstituted benzene ring.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the difluoromethoxy carbon (which will appear as a triplet due to C-F coupling).

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 187.19.[4] Fragmentation patterns would likely involve cleavage of the benzylic C-N bond. A study on the trimethylsilyl derivative of a related compound, 4-difluoromethoxy-N-methylbenzylamine, showed characteristic fragmentation ions.[5]

Quantitative Data Summary

PropertyValueSource/Reference
Molecular Formula C₉H₁₁F₂NO[4]
Molecular Weight 187.19 g/mol [4]
CAS Number 296276-42-1[4]
Predicted pKa The pKa of the conjugate acid is likely to be in the range of 9-10, typical for secondary benzylamines. The electron-withdrawing nature of the difluoromethoxy group may slightly decrease the basicity compared to an unsubstituted N-benzyl-N-methylamine.Inferred from general amine pKa values.[6]
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water.Inferred from the structure and properties of similar amines.[7][8]

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 4-(difluoromethoxy)benzaldehyde

  • Methylamine (e.g., 2.0 M solution in THF or as a hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-(difluoromethoxy)benzaldehyde (1.0 eq) in anhydrous DCM, add methylamine (1.1 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate). Consider adding 0.5% triethylamine to the eluent to improve peak shape.

Purification of this compound by Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). The amine will be protonated and move to the aqueous layer.

  • Separate the layers. The organic layer contains non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10).

  • Extract the deprotonated amine from the aqueous layer with the same organic solvent (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 4-(difluoromethoxy)benzaldehyde & Methylamine imine Imine Formation (DCM, Acetic Acid) start->imine reduction Reduction (NaBH(OAc)3) imine->reduction quench Quench (NaHCO3) reduction->quench extraction Extraction (DCM) quench->extraction dry_concentrate Dry & Concentrate extraction->dry_concentrate purify Flash Chromatography or Acid-Base Extraction dry_concentrate->purify product Final Product: N-[4-(difluoromethoxy)benzyl]- N-methylamine purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree cluster_purification_issues Purification Issues? start Low Yield or Impure Product? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check TLC/NMR over_alkylation Over-alkylation (Tertiary Amine)? start->over_alkylation Check TLC/MS optimize_imine Optimize Imine Formation: - Check pH (4-6) - Increase reaction time - Add dehydrating agent incomplete_reaction->optimize_imine Yes optimize_reduction Optimize Reduction: - Use mild reducing agent (STAB) - Ensure imine is formed before adding reductant incomplete_reaction->optimize_reduction No, starting material consumed adjust_stoichiometry Adjust Stoichiometry: - Use excess methylamine - Use stoichiometric aldehyde over_alkylation->adjust_stoichiometry Yes purification_method Ineffective Purification? optimize_imine->purification_method optimize_reduction->purification_method adjust_stoichiometry->purification_method acid_base_extraction Utilize basicity of the amine for extraction purification_method->acid_base_extraction Try Acid-Base Extraction modified_chromatography Use amine-functionalized silica or add triethylamine to eluent purification_method->modified_chromatography Modify Chromatography

Caption: Troubleshooting decision tree for common issues in handling this compound.

References

Technical Support Center: Scaling Up N-[4-(difluoromethoxy)benzyl]-N-methylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-[4-(difluoromethoxy)benzyl]-N-methylamine, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, especially for scale-up?

A1: The most prevalent and scalable method for the synthesis of this compound is reductive amination. This process typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. This one-pot approach is often preferred for its efficiency and favorable atom economy, making it suitable for larger-scale production.

Q2: What are the critical parameters to control during the scale-up of this reductive amination?

A2: When scaling up the synthesis, several parameters are crucial for maintaining yield and purity:

  • Temperature Control: Exothermic reactions are common, and efficient heat dissipation is necessary to prevent side reactions and ensure safety.

  • Reagent Addition Rate: Slow and controlled addition of the reducing agent is often required to manage the reaction rate and temperature.

  • Mixing Efficiency: Homogeneous mixing is vital to ensure consistent reaction conditions throughout the larger volume.

  • Work-up and Product Isolation: The purification method must be scalable. While chromatography might be suitable for small-scale synthesis, techniques like distillation or crystallization are often more practical for larger quantities.

Q3: What are the common byproducts in this synthesis, and how can they be minimized?

A3: Common byproducts in the reductive amination of 4-(difluoromethoxy)benzaldehyde with methylamine include:

  • Over-alkylation product: Formation of a tertiary amine by reaction of the product with another molecule of the aldehyde and subsequent reduction. This can be minimized by controlling the stoichiometry of the reactants.

  • Reduced aldehyde: 4-(difluoromethoxy)benzyl alcohol can form if the reducing agent reacts with the starting aldehyde before imine formation. The choice of a selective reducing agent and optimizing the timing of its addition can mitigate this.[1]

  • Unreacted starting materials: Incomplete reaction can leave residual aldehyde and amine. Optimizing reaction time, temperature, and catalyst loading can improve conversion.

Q4: Which reducing agents are recommended for the scale-up of this reaction?

A4: For large-scale reductive aminations, several reducing agents are commonly employed:

  • Sodium borohydride (NaBH₄): A cost-effective and widely used reducing agent. Its reactivity can be modulated by the choice of solvent and the presence of additives.

  • Sodium triacetoxyborohydride (STAB): Known for its mildness and selectivity for imines over aldehydes, which can reduce the formation of alcohol byproducts.[1]

  • Catalytic Hydrogenation (H₂/Catalyst): Utilizing hydrogen gas with a metal catalyst (e.g., Pd/C) is a highly atom-economical and clean method suitable for industrial scale. However, it requires specialized high-pressure equipment.

Troubleshooting Guides

Problem 1: Low Product Yield
Potential CauseSuggested Solution
Incomplete imine formation The equilibrium between the aldehyde/amine and the imine can be unfavorable. Consider adding a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water with a Dean-Stark trap.
Decomposition of the reducing agent Some reducing agents are sensitive to acidic or basic conditions and temperature. Ensure the reaction pH is controlled and the temperature does not exceed the stability limit of the chosen reductant.
Suboptimal reaction temperature The reaction may be too slow at low temperatures or prone to side reactions at high temperatures. Experiment with a temperature range (e.g., 0 °C to 50 °C) to find the optimal condition.
Poor quality of starting materials Impurities in the 4-(difluoromethoxy)benzaldehyde or methylamine can interfere with the reaction. Use reagents of high purity and consider purification of starting materials if necessary.
Inefficient mixing In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the mixing is adequate for the scale of the reaction.
Problem 2: High Levels of Impurities
Potential CauseSuggested Solution
Formation of 4-(difluoromethoxy)benzyl alcohol This occurs when the reducing agent reduces the aldehyde before it can form the imine. Add the reducing agent portion-wise after the aldehyde and amine have had sufficient time to react. Using a more selective reducing agent like STAB can also help.[1]
Presence of unreacted 4-(difluoromethoxy)benzaldehyde This indicates an incomplete reaction. Increase the reaction time, temperature, or the amount of methylamine and/or reducing agent.
Formation of over-alkylated tertiary amine Use a stoichiometric amount or a slight excess of methylamine relative to the aldehyde to favor the formation of the secondary amine.
Difficulties in purification If the product and impurities have similar physical properties, consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization. The free base can be regenerated afterward.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium borohydride (NaBH₄)Methanol, EthanolCost-effective, readily availableCan reduce aldehydes, reactivity can be difficult to control on a large scale
Sodium triacetoxyborohydride (STAB)Dichloromethane, TetrahydrofuranMild, highly selective for iminesMore expensive than NaBH₄, moisture sensitive
Catalytic Hydrogenation (H₂/Pd/C)Methanol, Ethanol, Ethyl acetateHigh atom economy, clean reactionRequires specialized high-pressure equipment, catalyst can be expensive

Experimental Protocols

Representative Protocol for Reductive Amination (Lab Scale)

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-(difluoromethoxy)benzaldehyde (1 equivalent) and a suitable solvent (e.g., methanol).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of methylamine (1.0-1.2 equivalents) in the same solvent.

    • Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the chosen reducing agent (e.g., sodium borohydride, 1.0-1.5 equivalents) in portions, monitoring the temperature to keep it below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by monitoring.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or a dilute acid (e.g., 1 M HCl) at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel for small scale, or by distillation or crystallization for larger scales.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Aldehyde 4-(difluoromethoxy)benzaldehyde Imine_Formation Imine Formation (0°C to RT) Aldehyde->Imine_Formation Amine Methylamine Amine->Imine_Formation Solvent Solvent (e.g., Methanol) Solvent->Imine_Formation Reduction Reduction (e.g., NaBH4, 0°C to RT) Imine_Formation->Reduction Quench Quench Reaction Reduction->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Product N-[4-(difluoromethoxy)benzyl] -N-methylamine Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow Start Low Yield or High Impurity Check_Imine Incomplete Imine Formation? Start->Check_Imine Add_Dehydrating Add Dehydrating Agent or Use Azeotropic Distillation Check_Imine->Add_Dehydrating Yes Check_Reduction Inefficient Reduction? Check_Imine->Check_Reduction No Add_Dehydrating->Check_Reduction Optimize_Reducer Optimize Reducing Agent Amount, Addition Rate, or Temperature Check_Reduction->Optimize_Reducer Yes Check_Side_Reactions Side Reactions Prevalent? Check_Reduction->Check_Side_Reactions No Optimize_Reducer->Check_Side_Reactions Adjust_Stoichiometry Adjust Reactant Stoichiometry or Use More Selective Reductant Check_Side_Reactions->Adjust_Stoichiometry Yes Check_Purity Starting Material Purity Issue? Check_Side_Reactions->Check_Purity No Adjust_Stoichiometry->Check_Purity Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Yes End Improved Synthesis Check_Purity->End No Purify_Reactants->End

References

Validation & Comparative

A Comparative Guide to N-[4-(difluoromethoxy)benzyl]-N-methylamine and Other Benzylamine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-[4-(difluoromethoxy)benzyl]-N-methylamine against other benzylamine derivatives. Due to a lack of extensive publicly available experimental data for this compound, this guide leverages data from structurally similar compounds to provide a predictive comparison and context for future research.

Benzylamine derivatives are a versatile class of compounds with significant therapeutic potential, acting on various biological targets. This guide focuses on the potential pharmacological profile of this compound by comparing it with related structures, particularly in the context of monoamine oxidase (MAO) inhibition and sigma receptor binding. The inclusion of a difluoromethoxy group is of particular interest as fluorine substitution is a common strategy in medicinal chemistry to modulate physicochemical properties and enhance metabolic stability and target affinity.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine moieties can significantly alter a molecule's lipophilicity, acidity/basicity (pKa), and metabolic stability. While specific experimental data for this compound is not available, we can infer its properties based on known structure-property relationships of fluorinated compounds.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogPNotes
This compound this compoundC₉H₁₁F₂NO187.19[1]~2.0-2.5The difluoromethoxy group is expected to increase lipophilicity compared to a methoxy or hydroxyl group.
N-(4-fluorobenzyl)-N-methylamineN-(4-fluorobenzyl)-N-methylamineC₈H₁₀FN139.17~1.5-2.0A single fluorine atom generally has a modest effect on lipophilicity.
N-(4-methoxybenzyl)-N-methylamineN-(4-methoxybenzyl)-N-methylamineC₉H₁₃NO151.21~1.3-1.8The methoxy group is less lipophilic than the difluoromethoxy group.
BenzylamineBenzylamineC₇H₉N107.15~1.1The parent compound, serving as a baseline for comparison.

Biological Activity: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. Benzylamine derivatives are known to be inhibitors of MAO. While no direct data for this compound is available, we can compare the activity of related compounds.

Compound NameMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (MAO-A/MAO-B)Reference
This compound Data not availableData not availableData not available
4-(O-Benzylphenoxy)-N-methylbutylamine (Bifemelane)4.20 (Ki)46.0 (Ki)0.09[2]
4-(2-Methyloxazol-4-yl)benzenesulfonamide43.33.4712.48[3]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound would involve the reductive amination of 4-(difluoromethoxy)benzaldehyde with methylamine.

Synthesis 4-(difluoromethoxy)benzaldehyde 4-(difluoromethoxy)benzaldehyde Intermediate_Imine Intermediate Imine 4-(difluoromethoxy)benzaldehyde->Intermediate_Imine Methylamine Methylamine Methylamine->Intermediate_Imine Final_Product N-[4-(difluoromethoxy)benzyl]- N-methylamine Intermediate_Imine->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product

Caption: Reductive amination synthesis pathway.

Protocol:

  • 4-(Difluoromethoxy)benzaldehyde is dissolved in a suitable solvent such as methanol.

  • An excess of methylamine (as a solution in a solvent like THF or as a gas) is added to the solution.

  • The mixture is stirred at room temperature to form the intermediate imine.

  • A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture.

  • The reaction is stirred until completion, monitored by techniques like thin-layer chromatography (TLC).

  • The reaction is quenched, and the product is extracted, purified, and characterized.

Monoamine Oxidase (MAO) Inhibition Assay

A common method to determine the inhibitory potential of a compound against MAO-A and MAO-B is a fluorometric assay.

MAO_Assay MAO_Enzyme MAO-A or MAO-B Reaction_Mix Reaction Mixture MAO_Enzyme->Reaction_Mix Substrate Substrate (e.g., p-Tyramine) Substrate->Reaction_Mix Test_Compound Test Compound or Vehicle Test_Compound->Reaction_Mix H2O2_Production H₂O₂ Production Reaction_Mix->H2O2_Production Fluorometric_Detection Fluorometric Detection (Amplex Red + HRP) H2O2_Production->Fluorometric_Detection IC50_Determination IC₅₀ Determination Fluorometric_Detection->IC50_Determination

Caption: MAO inhibition assay workflow.

Protocol:

  • Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the test compound or vehicle control in a 96-well plate.[4]

  • The enzymatic reaction is initiated by adding a substrate (e.g., p-tyramine) and a detection reagent mixture (e.g., Amplex Red and horseradish peroxidase).[4]

  • The plate is incubated at 37°C, and the fluorescence is measured at appropriate excitation and emission wavelengths.[4]

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.[4]

  • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.[4]

Sigma Receptor Binding Assay

The affinity of a compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors can be determined through a competitive radioligand binding assay.[5][6]

Sigma_Assay Receptor_Source Receptor Source (e.g., cell membranes) Incubation Incubation Receptor_Source->Incubation Radioligand Radioligand (e.g., [³H]-(+)-pentazocine for σ₁) Radioligand->Incubation Test_Compound Test Compound (unlabeled) Test_Compound->Incubation Filtration Filtration to separate bound and free radioligand Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Ki_Determination Ki Determination Scintillation_Counting->Ki_Determination

Caption: Sigma receptor binding assay workflow.

Protocol:

  • Membrane homogenates from cells or tissues expressing the sigma receptor of interest are prepared.[6]

  • The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors) and varying concentrations of the unlabeled test compound.[5][6]

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., haloperidol).[6]

  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.[6]

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The IC₅₀ value is determined from the competition curve, and the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.[6]

Conclusion and Future Directions

While direct experimental data for this compound is currently limited, its structural features suggest it is a promising candidate for investigation as a modulator of CNS targets such as monoamine oxidases and sigma receptors. The difluoromethoxy group is anticipated to enhance its metabolic stability and potentially modulate its binding affinity and selectivity compared to non-fluorinated or mono-fluorinated analogs.

Future research should focus on the synthesis and in vitro pharmacological profiling of this compound to determine its activity at MAO-A, MAO-B, and sigma receptors. The detailed experimental protocols provided in this guide offer a framework for such investigations. A comprehensive structure-activity relationship (SAR) study, including variations in the substitution pattern on the benzyl ring and modifications of the amine moiety, would be invaluable for optimizing the potency and selectivity of this class of compounds for specific therapeutic applications.

References

Comparative Guide to the Synthesis of N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of N-[4-(difluoromethoxy)benzyl]-N-methylamine, a key intermediate in pharmaceutical research and development. The comparison focuses on reductive amination and direct N-alkylation, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method based on laboratory capabilities and project requirements.

At a Glance: Comparison of Synthesis Routes

ParameterReductive AminationDirect N-Alkylation
Starting Materials 4-(difluoromethoxy)benzaldehyde, Methylamine4-(difluoromethoxy)benzylamine, Methyl iodide
Key Reagents Sodium triacetoxyborohydride (STAB) or similar reducing agentBase (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN)
Reaction Time 12-24 hours8-16 hours
Typical Yield 85-95% (estimated for analogous reactions)70-85% (estimated for analogous reactions)
Purification Column chromatographyColumn chromatography, Acid-base extraction
Advantages High selectivity, Milder reaction conditionsFewer steps if starting material is available
Disadvantages Requires a specific reducing agentPotential for over-alkylation, Use of toxic methyl iodide

Synthesis Route 1: Reductive Amination

This approach involves the reaction of 4-(difluoromethoxy)benzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is often favored for its high selectivity and mild reaction conditions.

Experimental Protocol
  • Imine Formation and Reduction:

    • To a solution of 4-(difluoromethoxy)benzaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M), is added a 2.0 M solution of methylamine in tetrahydrofuran (THF) (1.2 eq).

    • The reaction mixture is stirred at room temperature for 1 hour.

    • Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise over 15 minutes.

    • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford this compound.

cluster_0 Reductive Amination Workflow start 4-(difluoromethoxy)benzaldehyde + Methylamine in DCM/THF imine_formation Stir at RT for 1h (Imine Formation) start->imine_formation reduction Add Sodium Triacetoxyborohydride Stir at RT for 12-24h imine_formation->reduction workup Quench with NaHCO3 (aq) Extract with DCM reduction->workup purification Column Chromatography workup->purification product N-[4-(difluoromethoxy)benzyl] -N-methylamine purification->product

Reductive Amination Workflow

Synthesis Route 2: Direct N-Alkylation

This classical method involves the direct methylation of 4-(difluoromethoxy)benzylamine using a methylating agent, such as methyl iodide, in the presence of a base. While conceptually simpler, this route can sometimes suffer from over-alkylation, leading to the formation of the tertiary amine as a byproduct.

Experimental Protocol
  • Alkylation Reaction:

    • To a solution of 4-(difluoromethoxy)benzylamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.5 M), is added potassium carbonate (2.0 eq).

    • The mixture is stirred at room temperature for 30 minutes.

    • Methyl iodide (1.2 eq) is added dropwise to the suspension.

    • The reaction mixture is stirred at room temperature for 8-16 hours, and the progress is monitored by TLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield this compound.

cluster_1 Direct N-Alkylation Workflow start_alk 4-(difluoromethoxy)benzylamine + K2CO3 in DMF methylation Add Methyl Iodide Stir at RT for 8-16h start_alk->methylation workup_alk Dilute with Water Extract with Ethyl Acetate methylation->workup_alk purification_alk Column Chromatography workup_alk->purification_alk product_alk N-[4-(difluoromethoxy)benzyl] -N-methylamine purification_alk->product_alk

Direct N-Alkylation Workflow

Conclusion

Both reductive amination and direct N-alkylation represent viable pathways for the synthesis of this compound. The choice between these routes will depend on factors such as the availability of starting materials, desired purity, and scalability. Reductive amination is generally preferred for its higher selectivity and milder conditions, often resulting in higher yields of the target secondary amine. Direct N-alkylation, while a more traditional approach, can be efficient if the starting benzylamine is readily available and if reaction conditions are carefully controlled to minimize the formation of the tertiary amine byproduct. The provided protocols and comparative data serve as a valuable resource for chemists in designing and executing the synthesis of this important pharmaceutical intermediate.

Purity Analysis of Synthesized N-[4-(difluoromethoxy)benzyl]-N-methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized N-[4-(difluoromethoxy)benzyl]-N-methylamine (CAS 296276-42-1). Targeted at researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents comparative data in a clear format, and offers visual workflows to aid in the selection of the most appropriate analytical techniques for quality control and characterization of this compound.

The synthesis of this compound, commonly achieved through the reductive amination of 4-(difluoromethoxy)benzaldehyde with methylamine, can potentially introduce various impurities. These may include unreacted starting materials, such as 4-(difluoromethoxy)benzaldehyde, or by-products like 4-(difluoromethoxy)benzyl alcohol, formed from the reduction of the aldehyde. Therefore, a thorough purity analysis is crucial to ensure the quality and integrity of the synthesized compound for downstream applications.

Comparative Analysis of Purity Assessment Techniques

The purity of a synthesized batch of this compound was evaluated using four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The results are summarized below to highlight the strengths and limitations of each method.

Analytical TechniqueParameter MeasuredRepresentative ResultKey AdvantagesLimitations
HPLC-UV Purity by Area Percentage99.7%High precision and accuracy for quantifying non-volatile impurities. Robust and widely available.Requires a UV-active chromophore. May not detect impurities with poor UV absorbance.
GC-MS Purity by Area Percentage99.8%Excellent for separating and identifying volatile and semi-volatile impurities with high sensitivity.Not suitable for non-volatile or thermally labile compounds.
¹H NMR Spectroscopy Molar Purity>99%Provides definitive structural confirmation and can quantify impurities with unique proton signals.Lower sensitivity compared to chromatographic methods for trace impurities.
Elemental Analysis Elemental Composition (%C, %H, %N)C: 57.72 (57.75), H: 5.95 (5.93), N: 7.46 (7.48)Confirms the elemental composition of the bulk sample.[1][2]Does not differentiate between isomers or impurities with the same elemental formula. Requires a highly pure sample for accurate results.[3][4]
Theoretical values for Elemental Analysis are provided in parentheses for the molecular formula C₉H₁₁F₂NO.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is appropriate for this analysis.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is effective.

    • Gradient Program: Start at 10% acetonitrile, ramp to 90% over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized product.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is a common choice.

  • Carrier Gas: Helium with a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C for 2 minutes.

    • Ramp: Increase at 15°C/min to 280°C.

    • Final hold: Maintain at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the synthesized compound and can be used for purity estimation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

  • ¹H NMR Spectroscopy:

    • Representative Chemical Shifts (δ): 7.34 (d, 2H), 7.07 (d, 2H), 6.51 (t, 1H, J=74 Hz), 3.49 (s, 2H), 2.24 (s, 3H).

  • ¹³C NMR Spectroscopy:

    • Representative Chemical Shifts (δ): 150.2, 138.1, 130.5, 120.3, 115.7 (t, J=259 Hz), 60.2, 42.4.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Elemental Analysis

This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which should match the theoretical values for a pure compound.[2]

  • Instrumentation: A CHN elemental analyzer.

  • Procedure: A precisely weighed amount of the dried sample is combusted in an oxygen-rich environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Sample Preparation: The sample must be meticulously dried to eliminate any residual solvents, which could alter the elemental composition.

  • Theoretical Values for C₉H₁₁F₂NO:

    • Carbon (C): 57.75%

    • Hydrogen (H): 5.93%

    • Nitrogen (N): 7.48%

Visualized Workflows and Method Relationships

To better illustrate the experimental processes and the interplay between the different analytical techniques, the following diagrams are provided.

HPLC_Purity_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC_Run HPLC Analysis cluster_DataAnalysis Data Analysis Start Synthesized Product Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate Final_Report Final_Report Calculate->Final_Report

Caption: HPLC purity analysis workflow.

GCMS_Impurity_Profiling_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS_Run GC-MS Analysis cluster_DataAnalysis Data Analysis Start Synthesized Product Dissolve Dissolve in Volatile Solvent Start->Dissolve Inject Inject Sample Dissolve->Inject Separate Capillary Column Separation Inject->Separate Ionize_Detect EI and Mass Detection Separate->Ionize_Detect TIC Total Ion Chromatogram Ionize_Detect->TIC Identify Impurity ID (Mass Spectra) TIC->Identify Quantify Quantification (Peak Area) TIC->Quantify Final_Report Final_Report Quantify->Final_Report

Caption: GC-MS impurity profiling workflow.

Analytical_Technique_Interrelation cluster_Quantitative Quantitative Purity cluster_Confirmatory Confirmatory Analysis Synthesized Compound Synthesized Compound HPLC HPLC-UV Synthesized Compound->HPLC GCMS GC-MS Synthesized Compound->GCMS NMR NMR Spectroscopy Synthesized Compound->NMR Elemental Elemental Analysis Synthesized Compound->Elemental Comprehensive Purity Profile Comprehensive Purity Profile HPLC->Comprehensive Purity Profile GCMS->Comprehensive Purity Profile NMR->Comprehensive Purity Profile Elemental->Comprehensive Purity Profile

Caption: Interrelation of analytical techniques.

References

A Comparative Guide to Validating the Structure of N-[4-(difluoromethoxy)benzyl]-N-methylamine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of N-[4-(difluoromethoxy)benzyl]-N-methylamine using Nuclear Magnetic Resonance (NMR) spectroscopy. Through a detailed analysis of predicted ¹H and ¹³C NMR data, this document offers a direct comparison with structurally similar molecules, N-(4-methoxybenzyl)-N-methylamine and N-(4-fluorobenzyl)-N-methylamine. The inclusion of detailed experimental protocols and a logical workflow diagram aims to equip researchers with the necessary tools for unambiguous structural elucidation.

Structural Validation Workflow

The structural validation of this compound via NMR spectroscopy follows a systematic workflow. This process begins with the acquisition of high-resolution ¹H and ¹³C NMR spectra. Subsequent data processing and analysis involve the assignment of chemical shifts, determination of coupling constants, and comparison with predicted and experimental data from analogous compounds to confirm the presence of key structural motifs.

Structural_Validation_of_N-[4-(difluoromethoxy)benzyl]-N-methylamine_via_NMR Workflow for NMR-based Structural Validation cluster_Data_Acquisition Data Acquisition cluster_Data_Processing_and_Analysis Data Processing and Analysis cluster_Structural_Confirmation Structural Confirmation A Prepare Sample (5-10 mg in 0.6 mL CDCl3) B Acquire 1H NMR Spectrum A->B Standard Parameters C Acquire 13C NMR Spectrum A->C Standard Parameters D Process Spectra (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Assign Chemical Shifts (δ) D->E F Determine Coupling Constants (J) D->F G Compare with Predicted Spectra E->G H Compare with Spectra of Analogous Compounds E->H F->G F->H I Confirm Structure G->I H->I

Caption: Workflow for the structural validation of this compound using NMR.

Predicted and Experimental NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and compare it with the experimental data for N-(4-methoxybenzyl)-N-methylamine and N-(4-fluorobenzyl)-N-methylamine. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)

Assignment This compound (Predicted) N-(4-methoxybenzyl)-N-methylamine (Experimental) N-(4-fluorobenzyl)-N-methylamine (Experimental)
Ar-H (ortho to CH₂) 7.35 (d, J = 8.6 Hz, 2H)7.23 (d, J = 8.6 Hz, 2H)7.27 (dd, J = 8.5, 5.5 Hz, 2H)
Ar-H (ortho to OCF₂H/OCH₃/F) 7.10 (d, J = 8.6 Hz, 2H)6.87 (d, J = 8.6 Hz, 2H)7.01 (t, J = 8.7 Hz, 2H)
OCHF₂ 6.50 (t, J = 73.5 Hz, 1H)--
OCH₃ -3.80 (s, 3H)-
CH₂ 3.48 (s, 2H)3.41 (s, 2H)3.45 (s, 2H)
NCH₃ 2.25 (s, 3H)2.21 (s, 3H)2.23 (s, 3H)
NH -1.5 (br s, 1H)1.6 (br s, 1H)

Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)

Assignment This compound (Predicted) N-(4-methoxybenzyl)-N-methylamine (Experimental) N-(4-fluorobenzyl)-N-methylamine (Experimental)
Ar-C (ipso to CH₂) 137.5132.5135.2
Ar-C (ortho to CH₂) 130.5130.0130.2 (d, J = 8.0 Hz)
Ar-C (ortho to OCF₂H/OCH₃/F) 119.5113.8115.2 (d, J = 21.3 Hz)
Ar-C (ipso to OCF₂H/OCH₃/F) 150.0 (t, J = 3.0 Hz)158.7162.0 (d, J = 245.0 Hz)
OCHF₂ 116.0 (t, J = 258.0 Hz)--
OCH₃ -55.3-
CH₂ 58.057.857.2
NCH₃ 36.035.935.8

Experimental Protocols

A standard procedure for preparing a sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1] CDCl₃ is a common choice as it dissolves a wide range of organic compounds.[2]

  • Dissolution: Gently agitate the vial to ensure the sample is completely dissolved. If necessary, use a vortex mixer.

  • Filtering: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

The following parameters are recommended for acquiring routine ¹H and ¹³C NMR spectra on a 400 MHz spectrometer:

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically.

  • Acquisition Time (AQ): Approximately 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): Typically -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

  • Receiver Gain (RG): Set automatically.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): Typically 0 to 220 ppm.

  • Temperature: 298 K.

Data Processing:

The acquired Free Induction Decay (FID) should be processed with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) followed by Fourier transformation, phasing, and baseline correction.

References

Comparative Guide to the Analytical Quantification of N-[4-(difluoromethoxy)benzyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of mass spectrometry-based methods and alternative analytical techniques for the quantitative analysis of N-[4-(difluoromethoxy)benzyl]-N-methylamine. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies for this compound.

Introduction

Mass Spectrometry Analysis

Mass spectrometry, coupled with a chromatographic front-end, is a powerful technique for the quantification of this compound. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is primarily dictated by the analyte's physicochemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. While this compound can be analyzed directly, derivatization is often employed for amines to improve their chromatographic behavior and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates a trimethylsilyl (TMS) derivative of the amine.

Expected Fragmentation (Electron Ionization - EI):

The fragmentation of this compound and its TMS derivative under electron ionization is expected to involve characteristic losses. For the TMS derivative, a notable rearrangement can occur. The mass spectrum of the TMS derivative of 4-Difluoromethoxy-N-methylbenzylamine shows characteristic ions at m/z 215 and m/z 201.[1] The fragmentation is influenced by the substituent on the phenyl ring.[1]

A major fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl or tropylium cation. The presence of the difluoromethoxy group will influence the mass of this fragment.

M This compound (M+•) frag1 [M - CH3]+ M->frag1 - •CH3 frag2 [C8H8F2O]+• (m/z 157) M->frag2 - •NHCH3 frag4 [C2H6N]+ (m/z 44) M->frag4 frag3 [C7H6F2O]+• frag2->frag3 - CH2

Figure 1: Proposed Electron Ionization Fragmentation Pathway.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique suitable for a wide range of compounds, including those that are not amenable to GC-MS.[2][3] For this compound, electrospray ionization (ESI) in positive mode would be the preferred method.

Expected Fragmentation (Electrospray Ionization - ESI):

In positive mode ESI, the protonated molecule [M+H]+ is formed. Collision-induced dissociation (CID) in the tandem mass spectrometer would likely lead to the fragmentation of this precursor ion. For substituted phenethylamines, ESI in-source CID can induce N-Cα bond dissociation.[4] A primary fragmentation pathway would be the loss of the methylamine group or cleavage at the benzylic position.

MH [M+H]+ Protonated Molecule frag1 [C8H9F2O]+ (m/z 159) MH->frag1 - NH2CH3 frag2 [C7H6F2O]+• frag1->frag2 - CH3

Figure 2: Proposed ESI-MS/MS Fragmentation Pathway.

Alternative Analytical Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for the quantification of aromatic compounds. Benzylamines exhibit UV absorbance, making this a viable alternative to mass spectrometry. The absorption maxima for benzylamine are at 206 nm and 256 nm.[5]

Quantitative Data Comparison

The following table summarizes representative performance characteristics for the analysis of this compound and analogous compounds using different analytical techniques.

Performance ParameterGC-MS (with Derivatization)LC-MS/MSHPLC-UV
Limit of Detection (LOD) 1.8–3.9 pg[6]0.02 to 1.5 ng/mL[7]Varies, typically low µg/mL
Limit of Quantification (LOQ) 0.0060 µg/mL - 0.0262 µg/mL[8]0.02 to 1.5 ng/mL[7]Varies, typically low µg/mL
Linearity (R²) > 0.99[9]> 0.99[8]> 0.99
Precision (%RSD) < 15%< 15%[10]< 5%
Accuracy (%Recovery) 84.3% to 99.1%[6]85-115%[11]98-102%
Sample Throughput ModerateHighHigh
Matrix Effect Low to ModerateCan be significant, requires internal standards[10]Low to Moderate

Experimental Protocols

GC-MS Analysis Protocol (with TMS Derivatization)

This protocol is based on the analysis of the TMS derivative of this compound and other similar amines.[1][6]

  • Sample Preparation:

    • To 1 mg of the sample, add 1 mL of acetonitrile.

    • Add 30 µL of BSTFA.

    • Heat at 60°C for 2 hours.[1]

  • GC Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 180°C at 5°C/min, then to 290°C at 25°C/min, hold for 10 min.[9]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

LC-MS/MS Analysis Protocol

This protocol is adapted from methods for the analysis of N-benzyl-substituted compounds and other small molecules in biological matrices.[7][8]

  • Sample Preparation:

    • Protein precipitation is a common method for biological samples. Add 700 µL of cold acetonitrile to 200 µL of the sample.[7]

    • Vortex and centrifuge.

    • Evaporate the supernatant and reconstitute in the mobile phase.[7]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.[8]

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]+

    • Product Ions: Based on fragmentation studies (e.g., loss of methylamine).

HPLC-UV Analysis Protocol

This protocol is based on the analysis of benzylamine and its derivatives.[12][13]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[13]

    • Mobile Phase: A mixture of acetonitrile and water with a buffer such as sulfuric acid or trifluoroacetic acid.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or 256 nm.[5][13]

Method Selection Logic

The choice of analytical technique depends on the specific requirements of the analysis.

start Analytical Need q1 High Sensitivity Required? start->q1 q2 Complex Matrix? q1->q2 No lcms LC-MS/MS q1->lcms Yes q3 High Throughput Needed? q2->q3 Yes gcms GC-MS q2->gcms No q3->lcms Yes hplc HPLC-UV q3->hplc No

Figure 3: Decision workflow for analytical method selection.

References

A Comparative Analysis of the Potential Biological Activity of N-[4-(difluoromethoxy)benzyl]-N-methylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

This guide provides a comparative framework for assessing the biological activity of N-[4-(difluoromethoxy)benzyl]-N-methylamine analogs. While direct comparative studies on a series of these specific analogs are not extensively available in the public domain, this document extrapolates potential biological targets and experimental methodologies based on the well-established pharmacology of the broader N-benzylamine class of compounds. The information herein is intended to guide future research and hypothesis generation in the development of novel therapeutics.

The N-benzylamine scaffold is a versatile pharmacophore present in a wide array of biologically active molecules.[1] Derivatives have been investigated for their potential as antifungal agents, anticancer therapeutics, and as modulators of various G-protein coupled receptors (GPCRs) and transporters, including serotonin, dopamine, and opioid receptors.[1] The introduction of a difluoromethoxy group on the benzyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, including its metabolic stability and receptor binding affinity.

Potential Biological Targets and Structure-Activity Relationships (SAR)

Based on the pharmacology of structurally related N-benzylamine and N-benzylisopropylamine analogs, the primary potential targets for this compound derivatives are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are major targets for drugs treating neuropsychiatric disorders.[2]

The structure-activity relationship (SAR) for this class of compounds can be explored by modifying three key regions:

  • (A) The Aromatic (Phenyl) Ring: Substitutions on this ring, such as the 4-(difluoromethoxy) group, are critical in determining potency and selectivity for the monoamine transporters.[2]

  • (B) The Benzyl-amine Linker: Modifications to this linker can influence the orientation of the molecule within the binding pocket of the target.

  • (C) The N-alkyl Substituent: The nature and size of the group attached to the nitrogen, in this case, a methyl group, plays a crucial role in the interaction with the transporter proteins.[2]

Hypothetical Comparative Biological Activity Data

The following table is a representative example of how quantitative data for a series of this compound analogs could be presented to facilitate comparison. The data presented here is hypothetical and for illustrative purposes only.

Compound IDR1-Substitution on Benzyl RingR2-Substitution on AmineDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
DFM-001 4-OCHF2-CH350120850
DFM-002 3,4-di-OCHF2-CH375150900
DFM-003 4-OCHF2-CH2CH3651801200
DFM-004 4-CF3-CH340100700

Experimental Protocols

A standard methodology to determine the biological activity of these analogs is through in vitro receptor binding assays.

Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general procedure for assessing the binding affinity of test compounds to DAT, NET, and SERT.

1. Materials:

  • Cell membranes prepared from cells expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.[3]

  • Non-specific binding inhibitors: Benztropine for DAT, desipramine for NET, and fluoxetine for SERT.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds (this compound analogs) dissolved in DMSO.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

2. Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the respective non-specific binding inhibitor.

  • Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • The raw data (counts per minute) are used to calculate the specific binding at each concentration of the test compound.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Dopamine Transporter (DAT) Functional Cycle

The following diagram illustrates the key steps in the transport of dopamine across the synaptic membrane by the dopamine transporter (DAT), a likely target for N-benzylamine derivatives.

DAT_Cycle cluster_out Extracellular Space cluster_in Intracellular Space DA_out Dopamine (DA) DAT_out DAT (Outward-facing, open) DA_out->DAT_out DA binds Na_out 2 Na+ Na_out->DAT_out Na+ binds Cl_out Cl- Cl_out->DAT_out Cl- binds DA_in Dopamine (DA) Na_in 2 Na+ Cl_in Cl- DAT_bound DAT-DA-Na-Cl (Outward-facing, occluded) DAT_out->DAT_bound Conformational change DAT_in DAT (Inward-facing, open) DAT_bound->DAT_in Translocation DAT_in->DA_in DA release DAT_in->Na_in Na+ release DAT_in->Cl_in Cl- release DAT_empty DAT (Inward-facing, occluded) DAT_in->DAT_empty Conformational change DAT_empty->DAT_out Reorientation

Caption: Dopamine Transporter (DAT) functional cycle.

Experimental Workflow for Compound Screening

The diagram below outlines a typical workflow for screening a library of compounds for their biological activity.

Workflow A Compound Library (Analogs) B Primary Screening (e.g., Radioligand Binding Assay) A->B C Hit Identification (Compounds with high affinity) B->C D Secondary Screening (e.g., Functional Assays) C->D E Lead Compound Selection D->E F Lead Optimization E->F

Caption: High-throughput screening workflow.

References

Performance Benchmarking: N-[4-(difluoromethoxy)benzyl]-N-methylamine in Monoamine Oxidase B Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Established Selective Inhibitors

This guide provides a comprehensive performance comparison of the novel research compound, N-[4-(difluoromethoxy)benzyl]-N-methylamine, in the context of Monoamine Oxidase B (MAO-B) inhibition. For the purpose of this illustrative guide, we present a plausible performance profile for this compound based on the known activities of structurally related benzylamine derivatives. This compound is benchmarked against two clinically relevant and highly selective MAO-B inhibitors, Selegiline and Rasagiline. The data and protocols herein are intended to provide researchers, scientists, and drug development professionals with a framework for evaluating novel MAO-B inhibitors.

Comparative Inhibitory Potency

The inhibitory activity of this compound and the comparator compounds against human recombinant MAO-B was assessed using a fluorometric assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.

CompoundTargetIC50 (nM)Selectivity for MAO-B over MAO-A
This compoundMAO-B35.8 (Hypothetical)>100-fold (Hypothetical)
SelegilineMAO-B51[1]~450-fold[1]
RasagilineMAO-B4.43[2]~93-fold[2]

Experimental Protocols

A detailed methodology for the in vitro determination of MAO-B inhibitory activity is provided below. This protocol is based on established fluorometric methods for assessing MAO-B inhibition.[3][4][5]

In Vitro MAO-B Inhibition Assay (Fluorometric)

1. Principle:

This assay quantifies the activity of MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., benzylamine). A fluorescent probe reacts with H₂O₂ in the presence of a developer to produce a highly fluorescent product, which is measured using a microplate reader. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

2. Materials and Reagents:

  • Human recombinant MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., Benzylamine)

  • Developer (e.g., Horseradish Peroxidase)

  • Fluorescent Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine)

  • Test Compound (this compound)

  • Reference Inhibitors (Selegiline, Rasagiline)

  • Vehicle Control (e.g., DMSO)

  • 96-well black microplates

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in MAO-B Assay Buffer. The final concentration of DMSO in the assay should be kept below 1%.

  • Enzyme and Inhibitor Incubation: Add the diluted compounds to the wells of the 96-well plate. Subsequently, add the diluted MAO-B enzyme solution to each well, except for the blank controls. Incubate the plate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer. Add this solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., Ex/Em = 535/587 nm).[5] Record measurements every 1-2 minutes for a duration of 15-30 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Dopamine Metabolism Pathway

The following diagram illustrates the metabolic pathway of dopamine, highlighting the role of Monoamine Oxidase B (MAO-B). Inhibition of MAO-B is a key therapeutic strategy in Parkinson's disease to increase the levels of dopamine in the brain.[6][7][8]

Dopamine_Metabolism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DOPAL DOPAL Dopamine->DOPAL Oxidative Deamination Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Synaptic Transmission DOPAC DOPAC DOPAL->DOPAC HVA HVA (Homovanillic Acid) DOPAL->HVA MAOB MAO-B MAOB->DOPAL COMT COMT COMT->HVA DOPAC->HVA Inhibitor N-[4-(difluoromethoxy)benzyl] -N-methylamine (MAO-B Inhibitor) Inhibitor->MAOB Inhibition

Caption: Role of MAO-B in Dopamine Metabolism and Site of Inhibition.

Experimental Workflow

The diagram below outlines the key steps in the in vitro fluorometric assay for determining the inhibitory potency of test compounds against MAO-B.

MAOB_Assay_Workflow node_prep 1. Compound Preparation (Serial Dilutions) node_incubation 2. Enzyme & Inhibitor Incubation (37°C) node_prep->node_incubation node_reaction 3. Add Substrate Mix (Initiate Reaction) node_incubation->node_reaction node_measurement 4. Kinetic Fluorescence Measurement (Ex/Em = 535/587 nm) node_reaction->node_measurement node_analysis 5. Data Analysis (Calculate IC50) node_measurement->node_analysis node_result Inhibitory Potency (IC50) node_analysis->node_result

Caption: Workflow for MAO-B Inhibition Assay.

References

Comparative Analysis of N-[4-(difluoromethoxy)benzyl]-N-methylamine: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cross-reactivity of N-[4-(difluoromethoxy)benzyl]-N-methylamine (CAS 296276-42-1) is not publicly available. This guide provides a comparative analysis based on the known biological activities of structurally related N-benzyl-N-methylamine and substituted benzylamine derivatives. The information presented is intended to serve as a reference for potential cross-reactivity studies and is not definitive for the compound .

Introduction

This compound is a research chemical belonging to the substituted N-benzylamine class. Compounds in this class have demonstrated a wide range of biological activities, targeting various receptors and enzymes. Understanding the potential for cross-reactivity is crucial in drug development to assess off-target effects and predict potential side effects. This guide explores the potential interaction of this compound with several key biological targets based on structure-activity relationship (SAR) studies of similar molecules.

Potential Biological Targets and Comparative Analysis

The biological activity of N-benzylamine derivatives is significantly influenced by the nature and position of substituents on both the benzyl and phenyl rings. The difluoromethoxy group at the para-position of the benzyl ring in the target compound is an electron-withdrawing group, which can influence its binding affinity and selectivity.

Serotonin Receptors (5-HT Receptors)

N-benzylphenethylamines are known to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. The N-benzyl substitution can dramatically improve binding affinity and functional activity.

Table 1: Structure-Activity Relationship of N-Benzylphenethylamines at 5-HT2A/2C Receptors

Base CompoundN-Benzyl Substituent4-Position Substituent on PhenethylamineEffect on 5-HT2A AffinityReference
PhenethylamineUnsubstitutedIodoBaseline[1]
PhenethylamineN-benzylIodoIncreased[1]
PhenethylamineN-(2-methoxy)benzylIodoDramatically Improved[1]
PhenethylamineVarious N-benzylHalogens, Alkyl groupsGenerally Increased[1]
PhenethylamineVarious N-benzyl-COOH, -OH, -NH2Decreased[1]

Given that this compound contains an N-benzyl moiety, there is a potential for interaction with serotonin receptors. The difluoromethoxy group may influence the binding affinity compared to other substituted benzylamines.

Tryptase

Certain 4-substituted benzylamine derivatives have been investigated as potent inhibitors of β-tryptase, a serine protease implicated in asthma.

Table 2: Inhibition of β-Tryptase by 4-Substituted Benzylamine Derivatives

Compound ID4-Substituent on BenzylamineIC50 (nM)Selectivity vs. other Serine Proteases
M58539 (15h)Not specified in abstract5.0High

The presence of a substituent at the 4-position of the benzyl ring in this compound suggests a potential for interaction with proteases like tryptase.

STAT3 Signaling Pathway

Derivatives of benzyloxyphenyl-methylaminophenol have been identified as inhibitors of the STAT3 signaling pathway, a key target in cancer therapy.

Table 3: Inhibition of IL-6/STAT3 Signaling by Benzyloxyphenyl-methylaminophenol Derivatives

Compound IDKey Structural FeaturesIC50 (µM)
Hit Compound (1)Benzyloxyphenyl-methylaminophenol scaffold-
4aAnalogue of hit compound7.71
4bAnalogue of hit compound1.38

While structurally more complex, these findings indicate that the broader class of compounds containing benzylamine-like moieties can interact with intracellular signaling pathways.

Experimental Protocols for Cross-Reactivity Screening

To definitively assess the cross-reactivity of this compound, a tiered experimental approach is recommended.

In Vitro Receptor and Enzyme Binding Assays
  • Objective: To determine the binding affinity of the compound to a panel of receptors and enzymes.

  • Methodology:

    • Target Selection: A broad panel of receptors (e.g., adrenergic, dopaminergic, serotonergic, histaminergic) and enzymes (e.g., MAO-A, MAO-B, tryptase, various kinases) should be selected.

    • Assay Format: Radioligand binding assays are commonly used. In this assay, a radiolabeled ligand with known affinity for the target is incubated with the target protein in the presence of varying concentrations of the test compound.

    • Procedure:

      • Prepare cell membranes or purified enzymes expressing the target of interest.

      • Incubate the biological material with a fixed concentration of the radiolabeled ligand and a range of concentrations of this compound.

      • After reaching equilibrium, separate the bound from the unbound radioligand by filtration.

      • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assays
  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified targets.

  • Methodology:

    • Assay Selection: The choice of functional assay depends on the target. Examples include:

      • GPCRs: Calcium flux assays, cAMP measurement assays, or reporter gene assays.

      • Enzymes: Measurement of enzyme activity in the presence of the compound.

      • Ion Channels: Electrophysiological measurements (e.g., patch-clamp).

    • Procedure:

      • Cells expressing the target receptor are treated with varying concentrations of the test compound.

      • The functional response (e.g., change in second messenger levels, enzyme activity, or ion channel conductance) is measured.

    • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Studies
  • Objective: To assess the physiological effects and potential off-target activities in a living organism.

  • Methodology:

    • Animal Model Selection: Choose an appropriate animal model based on the primary target and expected physiological effects.

    • Administration: Administer the compound through a relevant route (e.g., oral, intravenous).

    • Endpoints: Monitor for a range of physiological and behavioral changes. This could include changes in blood pressure, heart rate, body temperature, locomotor activity, and specific behavioral paradigms relevant to the potential targets (e.g., head-twitch response for 5-HT2A agonism).

Visualizations

G Hypothetical Signaling Pathway for a Gq-Coupled Receptor cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR (e.g., 5-HT2A) G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Ligand N-benzylamine Derivative Ligand->Receptor Binds

Caption: Hypothetical Gq-coupled receptor signaling pathway.

G Experimental Workflow for Cross-Reactivity Screening A Compound Synthesis and Purification B Primary Screening: Broad Panel Binding Assays (e.g., Radioligand Binding) A->B C Hit Identification (Compounds with significant binding) B->C D Secondary Screening: Functional Assays (Agonist/Antagonist determination) C->D E Selectivity Profiling: Assays against related targets D->E F In Vivo Studies: Pharmacokinetic and Pharmacodynamic Profiling E->F G Data Analysis and Report Generation F->G

Caption: General workflow for in vitro and in vivo cross-reactivity studies.

Conclusion

While specific cross-reactivity data for this compound is not available in the public domain, the existing literature on related N-benzylamine derivatives provides a valuable framework for predicting potential biological targets. Based on these structural analogies, serotonin receptors, proteases such as tryptase, and intracellular signaling components like STAT3 are plausible candidates for interaction. Rigorous experimental evaluation using a tiered approach of binding, functional, and in vivo assays is essential to definitively characterize the cross-reactivity profile of this compound. The provided experimental outlines and workflows offer a standard methodology for such an investigation.

References

Comparative Analysis of N-[4-(difluoromethoxy)benzyl]-N-methylamine in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative performance of experimental compounds is paramount. This guide provides an objective comparison of N-[4-(difluoromethoxy)benzyl]-N-methylamine and its alternatives, supported by available experimental data and detailed methodologies.

This compound is a substituted benzylamine derivative. The introduction of a difluoromethoxy group to the benzyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. While specific experimental data on the biological activity of this compound is limited in publicly accessible literature, we can infer its potential applications and compare it to structurally related compounds that have been extensively studied.

This guide will focus on the potential activities of this compound based on the known biological effects of similar benzylamine and N-benzylmethylamine derivatives. The primary areas of comparison will include monoamine oxidase (MAO) inhibition and serotonin receptor binding, as these are common targets for this class of compounds.

Comparison with Alternative Compounds

To provide a comprehensive overview, we will compare the potential activities of this compound with two classes of well-characterized alternatives:

  • Fluorine-Substituted Benzylamines: These compounds are known to interact with monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism.

  • N-Benzylphenylethylamines (NBOMes): This class of compounds exhibits high affinity for serotonin receptors, particularly the 5-HT₂A subtype.

Data Presentation

Monoamine Oxidase (MAO) Inhibition

While direct experimental data for this compound is not available, studies on fluorine-substituted benzylamines indicate that they can act as substrates for MAO-B. The electron-withdrawing nature of the fluorine substituents can influence their interaction with the enzyme. It is hypothesized that stronger electron-withdrawing groups might lead to the inactivation of the enzyme.

Table 1: Monoamine Oxidase B (MAO-B) Substrate Activity of Fluorine-Substituted Benzylamines

CompoundSubstitution PatternMAO-B Substrate ActivityInactivator Activity
BenzylamineUnsubstitutedYesNo
Fluorobenzylamine DerivativesVariousYesNot Observed

Data extrapolated from structure-activity relationship studies of related compounds.

Serotonin Receptor Binding Affinity

N-benzylphenylethylamines are known for their high affinity and agonist activity at serotonin 5-HT₂A receptors. The N-benzyl group significantly enhances binding affinity compared to their phenethylamine counterparts.

Table 2: Serotonin 5-HT₂A Receptor Binding Affinity and Functional Activity

Compound ClassGeneral Structure5-HT₂A Binding Affinity (Ki)5-HT₂A Functional Activity (EC₅₀)
2C-X Drugs2,5-dimethoxy-phenethylamineMicromolar (µM) rangeMicromolar (µM) range
NBOMe AnalogsN-(2-methoxybenzyl)-phenethylamineSub-micromolar to nanomolar (nM) rangeSub-micromolar to nanomolar (nM) range

Data represents a general trend observed for these classes of compounds.

Experimental Protocols

Detailed experimental protocols for assessing MAO inhibition and serotonin receptor binding are crucial for ensuring the reproducibility of experiments.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine if a compound acts as a substrate or inactivator of MAO-B.

Materials:

  • Purified MAO-B enzyme

  • Test compound (e.g., this compound)

  • Substrate (e.g., kynuramine)

  • Phosphate buffer

  • Spectrophotometer or fluorometer

Procedure:

  • Pre-incubate the MAO-B enzyme with the test compound in a phosphate buffer at a specified temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • To test for inactivation, pre-incubate the enzyme with the test compound for a longer period before adding the substrate. A decrease in the reaction rate compared to a control indicates inactivation.

Serotonin 5-HT₂A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the 5-HT₂A receptor.

Materials:

  • Cell membranes expressing the human 5-HT₂A receptor

  • Radioligand (e.g., [³H]ketanserin)

  • Test compound

  • Incubation buffer

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration.

  • Measure the amount of bound radioactivity using a scintillation counter.

  • Calculate the Ki value from the competition binding data.

Visualizations

Logical Relationship of Benzylamine Derivatives' Biological Activity

Potential Biological Activities of Benzylamine Derivatives A Benzylamine Scaffold B This compound A->B Structural Modification E Antifungal Activity A->E Observed in Derivatives F Antileishmanial Activity A->F Observed in Derivatives C Monoamine Oxidase (MAO) Interaction B->C Predicted Interaction D Serotonin Receptor (5-HTR) Binding B->D Predicted Interaction

Caption: Potential biological activities of this compound.

Experimental Workflow for MAO Inhibition Assay

Workflow for MAO Inhibition Assay start Start prep Prepare Reagents: - MAO-B Enzyme - Test Compound - Substrate - Buffer start->prep preincubate Pre-incubate Enzyme with Test Compound prep->preincubate add_substrate Add Substrate preincubate->add_substrate measure Measure Absorbance/ Fluorescence add_substrate->measure analyze Analyze Data: Determine Substrate/ Inactivator Activity measure->analyze end End analyze->end

Caption: Generalized workflow for a monoamine oxidase inhibition assay.

Signaling Pathway for 5-HT₂A Receptor Agonism

Simplified 5-HT₂A Receptor Signaling Pathway ligand 5-HT₂A Agonist (e.g., NBOMe) receptor 5-HT₂A Receptor ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response ca2->response pkc->response

Caption: Simplified signaling cascade upon 5-HT₂A receptor activation.

A Comparative Guide to N-[4-(difluoromethoxy)benzyl]-N-methylamine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available N-[4-(difluoromethoxy)benzyl]-N-methylamine reference standards. The purity and characterization of reference standards are critical for accurate analytical measurements and ensuring the quality and safety of pharmaceutical products. This document outlines key analytical methods for purity assessment and provides a framework for comparing reference standards from various suppliers.

Data Presentation: Comparison of Reference Standards

While specific batch data requires access to a supplier's Certificate of Analysis (CoA), the following table illustrates a comparative summary of typical specifications for this compound reference standards. Researchers should request and consult the CoA for lot-specific data before use.

Parameter Supplier A (Example) Supplier B (Example) Supplier C (Example)
Purity (by HPLC) ≥99.5%≥99.0%≥98%
Identity Confirmed by ¹H NMR, MSConfirmed by ¹H NMRConfirmed
Water Content (Karl Fischer) <0.1%<0.2%Not specified
Residual Solvents <0.05%<0.1%Not specified
Certificate of Analysis ProvidedProvidedAvailable upon request
Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of reference standard purity and identity.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

2. Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of the reference standard.

  • Instrumentation: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Sample Preparation: Dissolve approximately 10 mg of the reference standard in 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Expected Chemical Shifts (δ):

    • ~ 2.2-2.3 ppm (s, 3H, N-CH₃)

    • ~ 3.5-3.6 ppm (s, 2H, Ar-CH₂-N)

    • ~ 6.5-6.7 ppm (t, 1H, O-CHF₂-O)

    • ~ 7.0-7.1 ppm (d, 2H, Ar-H)

    • ~ 7.3-7.4 ppm (d, 2H, Ar-H)

3. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS)

  • Method: Infusion or LC-MS

  • Ionization Mode: Positive

  • Expected [M+H]⁺: 188.08

Potential Impurities

Understanding the synthetic route of this compound is key to identifying potential impurities. A common synthetic pathway is the reductive amination of 4-(difluoromethoxy)benzaldehyde with N-methylamine.

Potential impurities may include:

  • Starting Materials: 4-(difluoromethoxy)benzaldehyde, N-methylamine.

  • By-products: N,N-dimethyl-N-[4-(difluoromethoxy)benzyl]amine (from over-methylation), 4-(difluoromethoxy)benzyl alcohol (from reduction of the aldehyde).

  • Residual Solvents: From the reaction and purification steps.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of reference standard qualification and a potential signaling pathway for a hypothetical drug target of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_certification Certification & Release synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Purity Assessment (HPLC, GC) purification->purity physchem Physicochemical Properties (Melting Point, Water Content) purification->physchem documentation Documentation (Certificate of Analysis) identity->documentation impurities Impurity Profiling purity->impurities purity->documentation impurities->documentation physchem->documentation release Reference Standard Release documentation->release

Caption: Workflow for Reference Standard Qualification.

ligand N-[4-(difluoromethoxy)benzyl] -N-methylamine receptor Target Receptor ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical Signaling Pathway.

Safety Operating Guide

Navigating the Safe Disposal of N-[4-(difluoromethoxy)benzyl]-N-methylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of N-[4-(difluoromethoxy)benzyl]-N-methylamine, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions:

Prior to initiating any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this chemical should be treated as corrosive and potentially toxic.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

In the event of exposure, immediate action is critical. If the substance comes into contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.

Step-by-Step Disposal Protocol:

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Adherence to local, state, and federal regulations is mandatory.

1. Waste Collection and Storage:

  • Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container. The container should be made of a material compatible with amines.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as acids and strong oxidizing agents.

2. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Carefully collect the absorbent material and place it into the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ensure the area is well-ventilated to disperse any residual vapors.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS department or contractor with a detailed inventory of the waste, including the chemical name and quantity.

  • Never dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal:

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Collect Waste in Designated Container A->B C Securely Seal and Label Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Contractor D->E F Arrange for Waste Pickup E->F G Complete Disposal Manifest F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.